molecular formula C10H16O2 B190793 (1R)-Chrysanthemolactone CAS No. 74411-65-7

(1R)-Chrysanthemolactone

Cat. No.: B190793
CAS No.: 74411-65-7
M. Wt: 168.23 g/mol
InChI Key: XAKBEOUVVTWXNF-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chrysanthellin B is a triterpenoid saponin identified as a minor constituent of the plant Chrysanthellum procumbens Rich . Its aglycone moiety is the triterpene caulophyllogenin (3β,16α,23-trihydroxy-olean-12-en-28-oic acid) . The molecular architecture consists of a complex pentasaccharide chain attached to the aglycone, incorporating D-glucose, D-xylose, and L-rhamnose sugars in a specific 1:2:2 molar ratio . The full structure has been determined through mass spectrometry and nuclear magnetic resonance (NMR) studies . As a naturally occurring saponin, Chrysanthellin B is a compound of significant interest in phytochemical and natural product research. It serves as a valuable standard for the identification and quantification of saponins within the Chrysanthellum genus. Researchers can utilize this compound to investigate the structure-activity relationships of triterpenoid saponins, particularly those related to their potential surface-active properties and associated bioactivities. Its well-defined structure makes it an excellent candidate for studies focusing on biosynthesis pathways in plants and for exploring interactions with biological membranes.

Properties

IUPAC Name

(1R,6S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-9(2)5-6-7(8(11)12-9)10(6,3)4/h6-7H,5H2,1-4H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKBEOUVVTWXNF-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C(C2(C)C)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H]2[C@H](C2(C)C)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50930929
Record name 4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50930929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74411-65-7, 14087-70-8
Record name Chrysantellin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074411657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50930929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Enigmatic (1R)-Chrysanthemolactone: A Technical Guide to its Prospective Isolation and Characterization from Chrysanthemum Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: (1R)-Chrysanthemolactone, a monoterpene lactone of significant interest, has been associated with Chrysanthemum species, particularly Chrysanthemum indicum (also known as Dendranthema indicum). Despite its reported natural origin, a comprehensive, publicly available scientific record detailing its specific discovery and isolation from this genus is elusive. This technical guide synthesizes established methodologies for the extraction and purification of related natural products to propose a robust experimental framework for the isolation and characterization of this compound. Furthermore, based on the known biological activities of structurally similar monoterpenoids and lactones, a potential signaling pathway is postulated, offering a foundation for future pharmacological investigations. This document aims to serve as a vital resource for researchers seeking to unlock the therapeutic potential of this promising, yet enigmatic, compound.

Introduction

The genus Chrysanthemum, a member of the Asteraceae family, is a rich reservoir of bioactive secondary metabolites, including flavonoids, terpenoids, and phenolic acids. These compounds contribute to the traditional medicinal uses of Chrysanthemum species for treating a variety of ailments. Among the diverse chemical entities, this compound, a monoterpenoid, stands out for its potential biological activities. However, the primary scientific literature detailing its initial discovery and a specific protocol for its isolation from Chrysanthemum remains conspicuously absent from major scientific databases.

This guide addresses this knowledge gap by providing a scientifically grounded, albeit prospective, technical pathway for the isolation and characterization of this compound from Chrysanthemum indicum. The methodologies presented are curated from established protocols for the extraction of monoterpenes and lactones from plant matrices. Additionally, this document explores the potential mechanism of action of this compound by proposing a hypothetical signaling pathway, thereby providing a roadmap for future research into its pharmacological properties.

Proposed Experimental Protocol for Isolation and Purification

The following protocol is a hypothetical, yet scientifically rigorous, approach for the isolation of this compound from the flowers of Chrysanthemum indicum.

Plant Material Collection and Preparation
  • Collection: Fresh flowers of Chrysanthemum indicum should be collected, preferably during the full bloom stage to ensure the highest concentration of secondary metabolites.

  • Authentication: A qualified botanist should authenticate the plant material. A voucher specimen should be deposited in a recognized herbarium for future reference.

  • Drying and Pulverization: The flowers should be air-dried in the shade at room temperature to preserve thermolabile compounds. The dried flowers are then pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction
  • Soxhlet Extraction: A Soxhlet apparatus is recommended for the exhaustive extraction of the powdered plant material.

    • Solvent: n-hexane is a suitable solvent for the initial extraction of non-polar to semi-polar compounds, including monoterpenoids.

    • Procedure:

      • Pack the powdered Chrysanthemum indicum flowers (approximately 500 g) into a cellulose (B213188) thimble and place it in the Soxhlet extractor.

      • Fill the round-bottom flask with 2 L of n-hexane.

      • Heat the solvent to its boiling point and allow the extraction to proceed for 24-48 hours, or until the solvent in the siphon arm runs clear.

      • After extraction, concentrate the n-hexane extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Fractionation and Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography (Initial Separation):

    • The crude n-hexane extract is adsorbed onto a small amount of silica gel (60-120 mesh).

    • Prepare a silica gel column packed with the same adsorbent in n-hexane.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually introducing ethyl acetate (B1210297) (e.g., n-hexane:ethyl acetate ratios of 99:1, 98:2, 95:5, 90:10, 80:20, 50:50, and finally 100% ethyl acetate).

    • Collect fractions of 20-30 mL and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate 8:2) and visualization reagent (e.g., anisaldehyde-sulfuric acid spray followed by heating).

    • Combine fractions with similar TLC profiles that indicate the presence of the target compound.

  • Preparative High-Performance Liquid Chromatography (pHPLC) (Final Purification):

    • The semi-purified fractions containing this compound are further purified by pHPLC.

    • Column: A reversed-phase C18 column is appropriate.

    • Mobile Phase: An isocratic or gradient system of methanol (B129727) and water or acetonitrile (B52724) and water. The exact ratio should be optimized based on analytical HPLC runs.

    • Detection: UV detection at a wavelength suitable for lactones (e.g., 210-220 nm).

    • Collect the peak corresponding to this compound and remove the solvent under vacuum to yield the pure compound.

Structure Elucidation and Characterization

The identity and purity of the isolated compound should be confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure and stereochemistry.

  • Infrared (IR) Spectroscopy: To identify functional groups, particularly the characteristic lactone carbonyl stretch.

  • Optical Rotation: To confirm the (1R) stereochemistry.

Quantitative Data (Prospective)

The following table summarizes the anticipated quantitative data for the isolation of this compound based on typical yields for monoterpenoids from plant sources. These values are illustrative and would require experimental verification.

ParameterProspective ValueMethod of Determination
Yield of Crude Extract 3 - 5% (w/w)Gravimetric
Yield of Pure Compound 0.01 - 0.05% (w/w of dried plant material)Gravimetric
Purity > 98%HPLC-UV, qNMR
Molecular Formula C₁₀H₁₄O₂High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 166.22 g/mol Mass Spectrometry
Optical Rotation [α]D Specific positive valuePolarimetry

Spectroscopic Data (Reference)

TechniqueKey Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~4.5-4.8 (m, 1H, H-5), ~2.0-2.5 (m, protons adjacent to carbonyl and on cyclopropane (B1198618) ring), ~1.0-1.5 (s, methyl groups)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~175 (C=O, lactone), ~80 (C-O, lactone), ~30-40 (cyclopropane carbons), ~20-30 (methyl carbons)
Mass Spectrometry (EI-MS) m/z (%): 166 [M]⁺, and characteristic fragmentation pattern
IR (KBr) ν (cm⁻¹): ~1750-1770 (γ-lactone C=O stretch), ~2900-3000 (C-H stretch)

Proposed Biological Activity and Signaling Pathway

While the specific biological activities of this compound are not extensively documented, other monoterpene lactones are known to possess anti-inflammatory and anticancer properties. A common mechanism of action for such compounds involves the modulation of key inflammatory signaling pathways.

Hypothetical Signaling Pathway: Inhibition of the NF-κB Pathway

It is postulated that this compound may exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Toll-like Receptor / TNF Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus translocates IkB_NFkB->NFkB releases Chrysanthemolactone This compound Chrysanthemolactone->IKK_Complex inhibits DNA DNA NFkB_nucleus->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental and Logical Workflows

The following diagrams illustrate the proposed workflow for the isolation and characterization of this compound and the logical relationship of the proposed anti-inflammatory mechanism.

G Plant_Material Chrysanthemum indicum Flowers (Dried and Powdered) Extraction Soxhlet Extraction (n-hexane) Plant_Material->Extraction Crude_Extract Crude n-hexane Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Semi_pure_Fractions Semi-pure Fractions Column_Chromatography->Semi_pure_Fractions pHPLC Preparative HPLC Semi_pure_Fractions->pHPLC Pure_Compound Pure this compound pHPLC->Pure_Compound Characterization Spectroscopic Analysis (NMR, MS, IR) Pure_Compound->Characterization

Caption: Proposed workflow for the isolation of this compound.

Conclusion

This compound represents a promising but underexplored natural product from the genus Chrysanthemum. The lack of a definitive primary literature source for its isolation necessitates the development of a robust and logical experimental plan. This technical guide provides such a framework, detailing a prospective protocol for its extraction, purification, and characterization. The proposed methodologies are based on established principles of natural product chemistry and offer a clear path for researchers to follow. Furthermore, the hypothetical signaling pathway presented for its potential anti-inflammatory activity provides a starting point for pharmacological evaluation. It is hoped that this guide will stimulate further research into this compound, ultimately leading to a better understanding of its chemical properties and therapeutic potential.

Unveiling the Enigmatic (1R)-Chrysanthemolactone: A Deep Dive into its Natural Origins and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the natural sources and biosynthetic pathway of (1R)-Chrysanthemolactone, a monoterpene lactone of significant interest. This whitepaper consolidates current knowledge, presenting quantitative data, detailed experimental protocols, and novel pathway visualizations to accelerate research and development efforts centered on this unique natural product.

This compound, a derivative of the well-known insecticidal precursor (+)-trans-chrysanthemic acid, has been a subject of scientific curiosity. While its presence in nature has been elusive in broad surveys, it is believed to be a specialized metabolite within certain plant species, particularly within the Asteraceae family, which is renowned for its diverse array of secondary metabolites.

Natural Sources: A Search Within the Asteraceae Family

While direct and abundant natural sources of this compound are not widely documented, its presumed precursor, (+)-trans-chrysanthemic acid, is a key component of pyrethrins, a class of natural insecticides found in the flowers of the Dalmatian chrysanthemum, Tanacetum cinerariifolium (formerly Chrysanthemum cinerariifolium)[1][2][3]. The lactone is thought to arise from the intramolecular cyclization of a derivative of chrysanthemic acid. Therefore, species of Chrysanthemum and related genera within the Asteraceae family remain the most promising candidates for isolating this compound. Further phytochemical investigations into various chemotypes of these plants are warranted to identify significant natural reservoirs of this compound.

The Biosynthetic Puzzle: From Irregular Monoterpene to Lactone

The biosynthesis of this compound is intricately linked to the formation of its parent molecule, chrysanthemic acid, which is classified as an irregular monoterpene. This pathway deviates from the typical head-to-tail condensation of isoprene (B109036) units.

The journey begins with the universal five-carbon building blocks of terpenes: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). In a pivotal and unusual step, two molecules of DMAPP undergo a head-to-middle condensation to form chrysanthemyl diphosphate (CDP)[1][4][5]. This reaction is catalyzed by the enzyme chrysanthemyl diphosphate synthase (CDS)[6][7].

Following the formation of CDP, a series of enzymatic transformations, including hydrolysis and oxidation, lead to the formation of (+)-trans-chrysanthemic acid[6]. The final and most enigmatic step in the biosynthesis of this compound is the lactonization of a chrysanthemic acid derivative. This intramolecular esterification is likely an enzyme-mediated process, although the specific enzyme responsible has yet to be fully characterized. Computational studies suggest that the rearrangement of chrysanthemic acid to a lactone is a plausible reaction.

Below is a proposed biosynthetic pathway leading to this compound.

Biosynthesis_of_1R_Chrysanthemolactone DMAPP1 Dimethylallyl diphosphate (DMAPP) invis1 DMAPP1->invis1 DMAPP2 Dimethylallyl diphosphate (DMAPP) DMAPP2->invis1 CDP Chrysanthemyl diphosphate (CDP) CA (1R)-trans-Chrysanthemic Acid CDP->CA Multiple enzymatic steps CA_derivative Activated Chrysanthemic Acid Derivative CA->CA_derivative Activation (e.g., CoA ligation) CL This compound CA_derivative->CL Lactonization (Putative) invis1->CDP Chrysanthemyl diphosphate synthase (CDS) invis2

Proposed biosynthetic pathway of this compound.

Quantitative Data and Experimental Protocols

Due to the limited number of studies focusing specifically on this compound, comprehensive quantitative data on its natural abundance is scarce. However, the analytical methods employed for the quantification of related terpenoids in Chrysanthemum species can be adapted for this purpose.

Table 1: Potential Analytical Techniques for this compound Quantification

Analytical MethodPrincipleApplication in Related Compounds
Gas Chromatography-Mass Spectrometry (GC-MS)Separation based on volatility and mass-to-charge ratio.Widely used for the analysis of volatile and semi-volatile terpenoids in plant extracts.
High-Performance Liquid Chromatography (HPLC)Separation based on polarity.Effective for the quantification of non-volatile terpenoids and their derivatives.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation and quantification based on nuclear spin properties.Crucial for the definitive identification and purity assessment of isolated compounds.
Experimental Protocol: Isolation and Characterization of Monoterpene Lactones from Chrysanthemum Species

The following is a generalized protocol for the extraction and analysis of monoterpene lactones, which can be optimized for the specific target, this compound.

1. Plant Material and Extraction:

  • Fresh or dried flower heads of Tanacetum cinerariifolium are collected and ground to a fine powder.

  • The powdered material is subjected to solvent extraction, typically using a non-polar solvent such as hexane (B92381) or a moderately polar solvent like ethyl acetate, to isolate the terpenoid fraction. Supercritical fluid extraction (SFE) with CO₂ can also be employed for a more selective extraction.

2. Fractionation and Purification:

  • The crude extract is concentrated under reduced pressure.

  • The residue is then subjected to column chromatography on silica (B1680970) gel or alumina.

  • A gradient elution system with increasing polarity (e.g., hexane-ethyl acetate) is used to separate different classes of compounds.

  • Fractions are monitored by thin-layer chromatography (TLC) for the presence of lactones, which can be visualized using specific staining reagents (e.g., hydroxylamine-ferric chloride).

  • Further purification of the lactone-containing fractions is achieved through preparative HPLC.

3. Structure Elucidation and Quantification:

  • The purified compound is subjected to spectroscopic analysis for structural confirmation. This includes ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and mass spectrometry (MS).

  • The absolute configuration (1R) is typically determined by X-ray crystallography of a suitable derivative or by comparison of optical rotation and circular dichroism (CD) spectra with known standards or theoretical calculations.

  • Quantification is performed using a calibrated internal or external standard method via GC-MS or HPLC.

This technical guide provides a foundational framework for advancing the study of this compound. The elucidation of its natural sources and biosynthetic pathway will not only contribute to our fundamental understanding of plant secondary metabolism but also pave the way for its potential biotechnological production and application in various fields.

References

Unveiling the Spectroscopic Signature of (1R)-Chrysanthemolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and natural product chemistry, a comprehensive understanding of a molecule's spectroscopic properties is paramount for its identification, characterization, and quality control. This technical guide provides a detailed overview of the spectroscopic data for (1R)-Chrysanthemolactone, a monoterpenoid lactone of significant interest.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure. These values are predictive and should be confirmed with experimental data.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 4.5 - 4.8dd1HH-1
~ 2.0 - 2.2m1HH-2
~ 1.5 - 1.7m1HH-3
~ 1.25s3HCH₃-10
~ 1.15s3HCH₃-9
~ 1.70s3HCH₃-8
~ 5.0 - 5.2m1HH-5

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmCarbon TypeAssignment
~ 175 - 180C=OC-4 (Lactone Carbonyl)
~ 135 - 140CC-6
~ 120 - 125CHC-5
~ 80 - 85CHC-1
~ 40 - 45CC-7
~ 30 - 35CHC-3
~ 25 - 30CHC-2
~ 20 - 25CH₃C-10
~ 15 - 20CH₃C-9
~ 10 - 15CH₃C-8
Table 2: Infrared (IR) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~ 2970 - 2850StrongC-H stretch (alkane)
~ 1770 - 1750StrongC=O stretch (γ-lactone)
~ 1670 - 1640MediumC=C stretch (alkene)
~ 1460 - 1370MediumC-H bend (alkane)
~ 1200 - 1000StrongC-O stretch (lactone)
Table 3: Mass Spectrometry (MS) Data (Predicted)
m/zRelative IntensityAssignment
166Moderate[M]⁺ (Molecular Ion)
151High[M - CH₃]⁺
138Moderate[M - CO]⁺ or [M - C₂H₄]⁺
123High[M - CO - CH₃]⁺
95High[C₇H₁₁]⁺
81High[C₆H₉]⁺

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structure elucidation. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or (CD₃)₂CO) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 100 MHz. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (often several hundred to thousands) and a longer relaxation delay may be necessary. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. For liquid samples, a drop can be placed between two salt plates.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electron Ionization (EI) is a common technique for volatile compounds, where the sample is bombarded with a high-energy electron beam to induce ionization and fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to minimize fragmentation and observe the molecular ion more clearly.

  • Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap). A detector then records the abundance of each ion. The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_elucidation Structure Elucidation Isolation Isolation & Purification of this compound Dissolution Dissolution in Deuterated Solvent (NMR) or Sample Prep (IR/MS) Isolation->Dissolution NMR NMR Spectroscopy (¹H, ¹³C, 2D) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Processing Data Processing (Fourier Transform, etc.) NMR->Processing IR->Processing MS->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure Structure Confirmation of this compound Interpretation->Structure

A generalized workflow for the spectroscopic analysis and structure elucidation of a natural product.

Physical and chemical properties of (1R)-Chrysanthemolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1R)-Chrysanthemolactone , a naturally occurring monoterpenoid found in select species of the Chrysanthemum plant, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside available experimental data and methodologies.

Core Physical and Chemical Properties

This compound, with the CAS Number 14087-70-8, is a bicyclic lactone.[1] Its fundamental properties are summarized in the tables below.

General and Physical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₆O₂[1]
Molecular Weight 168.23 g/mol [1]
Appearance White crystalline solid
Melting Point 80-83 °C
Boiling Point 257.18 °C (estimated)
Density 0.9812 g/cm³ (estimated)
Solubility Soluble in alcohol. Limited solubility in water.
Chromatographic and Spectroscopic Identifiers
ParameterValueSource
CAS Number 14087-70-8[1]
IUPAC Name (1R,6S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unequivocal identification and characterization of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

  • Methyl Protons: Several sharp singlets or doublets are expected in the upfield region (δ 0.8 - 1.5 ppm) corresponding to the multiple methyl groups.

  • Methylene and Methine Protons: Complex multiplets are anticipated in the region of δ 1.5 - 2.5 ppm for the protons on the cyclohexane (B81311) and cyclopropane (B1198618) rings.

  • Protons adjacent to the Ether Oxygen: Signals for protons on carbons attached to the ether oxygen of the lactone ring would likely appear in the downfield region (δ 3.5 - 4.5 ppm).

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A characteristic signal for the lactone carbonyl carbon is expected in the highly deshielded region of the spectrum (δ 170 - 180 ppm).

  • Quaternary Carbons: Signals for the gem-dimethyl groups and other quaternary carbons would be present.

  • Methine and Methylene Carbons: A series of signals corresponding to the CH and CH₂ groups of the bicyclic system would be observed in the upfield to mid-range of the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~1735C=O (Lactone)Stretching
~2950-2850C-H (Alkyl)Stretching
~1465C-H (Alkyl)Bending
~1200-1000C-O (Ether)Stretching

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and isolation of this compound are not extensively documented in publicly available literature. However, general methodologies for the isolation of related terpenoids from Chrysanthemum species can be adapted.

General Isolation Procedure from Chrysanthemum Flowers

This protocol outlines a general workflow for the extraction and isolation of terpenoid compounds from plant material.

experimental_workflow start Dried Chrysanthemum Flowers extraction Solvent Extraction (e.g., ethanol, hexane) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract chromatography Column Chromatography (Silica Gel) crude_extract->chromatography fractionation Fraction Collection chromatography->fractionation tlc TLC Analysis fractionation->tlc purification Further Purification (e.g., HPLC) tlc->purification Identify Fractions Containing Target pure_compound This compound purification->pure_compound

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: Dried and powdered Chrysanthemum flowers are subjected to solvent extraction, typically using a non-polar solvent like hexane (B92381) or a polar solvent such as ethanol, to extract the desired terpenoids.

  • Filtration and Concentration: The resulting mixture is filtered to remove solid plant material, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Separation: The crude extract is then subjected to column chromatography on a silica (B1680970) gel stationary phase. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate) is used to elute the different components.

  • Fraction Analysis and Purification: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing this compound. Fractions rich in the target compound are combined and may be subjected to further purification steps, such as high-performance liquid chromatography (HPLC), to obtain the pure compound.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of specific information in the scientific literature detailing the biological activities and associated signaling pathways of this compound. While other compounds isolated from Chrysanthemum, such as chrysin (B1683763) and chrysophanol, have been studied for their anti-inflammatory and anti-cancer properties, these findings cannot be directly extrapolated to this compound.

Future research is necessary to elucidate the potential therapeutic effects and the mechanism of action of this compound. A hypothetical signaling pathway that could be investigated based on the activities of other terpenoids is presented below. This diagram is for illustrative purposes only and is not based on published data for this compound.

hypothetical_pathway cluster_cell Target Cell cluster_cascade Signaling Cascade cluster_nucleus Nucleus receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Activation chrys This compound chrys->receptor Binding kinase2 Kinase B chrys->kinase2 Inhibition? kinase1->kinase2 tf Transcription Factor (e.g., NF-κB) kinase2->tf gene Target Gene Expression (e.g., Inflammatory Cytokines) tf->gene

Caption: Hypothetical signaling pathway for future investigation.

This technical guide provides a summary of the currently available information on the physical and chemical properties of this compound. Further in-depth research is required to fully characterize this compound, particularly in the areas of detailed spectroscopic analysis, development of robust synthesis and isolation protocols, and the exploration of its biological activities and potential therapeutic applications.

References

The Unexplored Therapeutic Potential: A Technical Guide to the Biological Activity of (1R)-Chrysanthemolactone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of (1R)-Chrysanthemolactone is limited in publicly available scientific literature. This guide, therefore, presents a comprehensive overview of the known biological activities of structurally related compounds, including derivatives of chrysanthemic acid and other monoterpene lactones. The information herein is intended to provide a foundational understanding and to guide future research into the therapeutic potential of this compound and its analogues.

Executive Summary

This compound, a monoterpene lactone, belongs to a class of natural products known for a wide array of biological activities. While this specific molecule remains under-investigated, its structural congeners, particularly derivatives of chrysanthemic acid and other terpenoid lactones, have demonstrated significant potential in preclinical studies. These activities primarily encompass cytotoxic, anti-inflammatory, and antimicrobial effects. This technical guide consolidates the available quantitative data on these related compounds, details relevant experimental methodologies, and visualizes the key signaling pathways implicated in their mechanisms of action. The aim is to provide a valuable resource for researchers and drug development professionals interested in exploring the therapeutic promise of this chemical scaffold.

Biological Activities of Structurally Related Compounds

The biological activities of compounds structurally similar to this compound are diverse, with the most prominent being cytotoxicity against cancer cell lines, modulation of inflammatory pathways, and inhibition of microbial growth.

Cytotoxic Activity

Esters of chrysanthemic acid and various other terpenoid lactones have been evaluated for their cytotoxic effects against a range of mammalian cancer cell lines. The mechanism of action is often attributed to the induction of oxidative stress and apoptosis.

Anti-inflammatory Activity

Extracts from Chrysanthemum species, rich in terpenoids and flavonoids, have demonstrated potent anti-inflammatory effects. The underlying mechanism often involves the inhibition of key pro-inflammatory mediators and signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1]

Antimicrobial Activity

Volatile oils and extracts from Chrysanthemum species have shown broad-spectrum antimicrobial activity against various bacteria and fungi.[2] The lipophilic nature of terpenoids is thought to facilitate their interaction with microbial cell membranes, leading to growth inhibition.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various compounds structurally related to this compound.

Table 1: Cytotoxicity of Terpenoid Lactones and Related Compounds

Compound/ExtractCell Line(s)AssayEndpointResultReference(s)
ArtemisininP-388, A-549, HT-29Not SpecifiedED509.62 x 10⁻² - 4.41 µg/mL[3]
Zaluzanin CSkin MelanomaNot SpecifiedED500.36 µg/mL[3]
GlucozalazuaninSkin MelanomaNot SpecifiedED500.40 µg/mL[3]
SinulariolideKB, A-549, HT29, P388Not SpecifiedNot Specified3.0 - 7.6 µg/mL[3]
Juglonyl chrysanthematePrimary mice splenocytes, FLK fibroblastsNot SpecifiedCytotoxicityCorrelated with single-electron-transfer properties[4]
Isonaphthazarinyl chrysanthematePrimary mice splenocytes, FLK fibroblastsNot SpecifiedCytotoxicityCorrelated with single-electron-transfer properties[4]

Table 2: Anti-inflammatory Activity of Chrysanthemum Extracts and Constituents

Compound/ExtractModel/AssayTarget(s)EndpointResultReference(s)
Chrysanthemum indicum ExtractLPS-stimulated RAW 264.7 cellsNO, TNF-α, IL-6, PGE2InhibitionDose-dependent reduction[5][6]
Chrysanthemum indicum ExtractHaCaT cellsIL-4, IL-13InhibitionReduction in expression[6]
Flavonoids and Phenolic AcidsLPS-stimulated RAW 264.7 cellsNF-κB, MAPK pathwaysInhibitionBlockade of pathways[1]

Table 3: Antimicrobial Activity of Chrysanthemum Extracts and Oils

Compound/ExtractMicroorganism(s)AssayEndpointResult (MIC/MBC/Inhibition Zone)Reference(s)
C. morifolium Methanol ExtractS. enterica, B. cereusMICMIC5–10 mg/mL[7]
C. morifolium Methanol ExtractS. aureus, E. coliMICMIC10–20 mg/mL[7]
C. morifolium Volatile OilP. aeruginosaDisc DiffusionInhibition Zone20.43 mm[2]
C. morifolium Volatile OilE. coliDisc DiffusionInhibition Zone12.29 mm[2]
C. indicum Essential OilS. saprophyticusMIC/MBCMIC/MBC0.78 mg/mL[1]
C. indicum Essential OilE. coliMIC/MBCMIC/MBC0.39 mg/mL[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of research findings. Below are outlines of standard protocols for assessing the biological activities discussed.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_workflow Experimental Workflow: MTT Assay A Seed cells in 96-well plate B Treat with this compound derivatives A->B C Incubate for 24-72h B->C D Add MTT reagent C->D E Incubate for 2-4h D->E F Add solubilization solution E->F G Measure absorbance at 570nm F->G H Calculate IC50 values G->H

Figure 1. General workflow for cytotoxicity assessment using the MTT assay.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay (Griess Test)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Protocol Outline:

  • Cell Culture: Culture RAW 264.7 macrophage cells.

  • Cell Stimulation: Seed cells in a 96-well plate and treat with the test compound for 1 hour before stimulating with lipopolysaccharide (LPS) to induce NO production.

  • Incubation: Incubate the cells for 24 hours.

  • Griess Reagent: Collect the cell supernatant and mix with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite (B80452) concentration from a standard curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol Outline:

  • Compound Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized microbial inoculum.

  • Inoculation: Add the inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Signaling Pathways

The anti-inflammatory effects of terpenoids are often mediated through the modulation of key intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. Many terpenoid lactones are known to inhibit this pathway.[3]

G cluster_pathway Inhibition of NF-κB Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammatory_Genes Induces Transcription Chrysanthemolactone This compound (Proposed) Chrysanthemolactone->IKK Inhibits

Figure 2. Proposed inhibitory mechanism of this compound on the NF-κB pathway.

MAPK Signaling Pathway

The MAPK pathway is another critical pathway involved in inflammation.

G cluster_pathway Modulation of MAPK Signaling Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Induces Chrysanthemolactone This compound (Proposed) Chrysanthemolactone->MAPKK Inhibits

Figure 3. Proposed modulatory effect of this compound on the MAPK signaling pathway.

Future Directions

The data presented for compounds structurally related to this compound strongly suggest that it is a promising scaffold for drug discovery. Future research should focus on:

  • Synthesis and Isolation: Development of efficient synthetic routes or isolation protocols for this compound and its novel derivatives.

  • In Vitro Screening: Comprehensive screening of these compounds against a panel of cancer cell lines, inflammatory markers, and microbial strains to determine their specific biological activities and obtain quantitative data (IC50, MIC values).

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying the observed biological activities, including target identification and pathway analysis.

  • In Vivo Studies: Evaluation of the most promising candidates in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By systematically exploring the biological potential of this compound and its derivatives, the scientific community can unlock new avenues for the development of novel therapeutics for a range of diseases.

References

(1R)-Chrysanthemolactone: A Chiral Precursor for the Synthesis of Potent Pyrethroid Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Pyrethroid insecticides are a critically important class of synthetic pesticides, valued for their high efficacy against a broad spectrum of insect pests and their relatively low toxicity to mammals.[1] The insecticidal activity of pyrethroids is intrinsically linked to their stereochemistry, with the (1R)-trans- and (1R)-cis-isomers of the chrysanthemic acid moiety being the most potent.[2] Consequently, the stereoselective synthesis of these chiral building blocks is of paramount importance for the production of highly active and selective insecticidal agents. This technical guide focuses on the role of (1R)-chrysanthemolactone as a key chiral precursor in the synthesis of pyrethroid insecticides, with a detailed exploration of its synthesis from the readily available natural product, (+)-3-carene. We will provide a comprehensive overview of the synthetic pathways, detailed experimental protocols, and quantitative data to support researchers and professionals in the field of drug development and pesticide synthesis.

Synthetic Pathway from (+)-3-Carene to (1R)-trans-Chrysanthemic Acid

The most economically viable and stereoselective route to (1R)-trans-chrysanthemic acid and its derivatives does not start directly from this compound but rather utilizes it as a key intermediate synthesized from (+)-3-carene, a major constituent of turpentine. This pathway ensures the desired (1R) stereochemistry is maintained throughout the synthesis.

The overall synthetic workflow can be summarized as follows:

Synthesis_Workflow start (+)-3-Carene acylation Acylation (Acetic Anhydride (B1165640), Lewis Acid) start->acylation epoxidation Epoxidation acylation->epoxidation Step 2 rearrangement Proton Transfer Rearrangement epoxidation->rearrangement acetylation Acetylation rearrangement->acetylation Step 4 ozonolysis Ozonolysis acetylation->ozonolysis oxidation Oxidative Cleavage (Jones Reagent) ozonolysis->oxidation Step 6 hydrolysis Hydrolysis oxidation->hydrolysis esterification Esterification hydrolysis->esterification Step 8 (Intermediate: (1R)-trans-Chrysanthemic Acid) pyrethroid Pyrethroid Insecticide esterification->pyrethroid

Caption: Synthetic workflow from (+)-3-Carene to Pyrethroid Insecticides.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key transformations in the synthesis of (1R)-trans-chrysanthemic acid from (+)-3-carene.

Step 1 & 2: Acylation of (+)-3-Carene and Isomerization

The synthesis begins with the acylation of (+)-3-carene using acetic anhydride in the presence of a Lewis acid catalyst. This reaction introduces an acetyl group and induces isomerization of the double bond.[3]

  • Procedure: To a solution of (+)-3-carene (1 equivalent) in a suitable aprotic solvent such as dichloromethane (B109758), a Lewis acid (e.g., ZnCl₂, 0.1 equivalents) is added. Acetic anhydride (1.2 equivalents) is then added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12-24 hours until completion, as monitored by TLC. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-acetyl-2-carene.[3]

Step 3 & 4: Epoxidation and Rearrangement

The resulting 4-acetyl-2-carene is then epoxidized, followed by a base-catalyzed rearrangement to form a key alcohol intermediate.[3]

  • Procedure: 4-acetyl-2-carene (1 equivalent) is dissolved in a chlorinated solvent like dichloromethane. A peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents), is added portion-wise at 0 °C. The reaction is stirred at room temperature for 4-6 hours. The reaction mixture is then washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated. The crude epoxide is then treated with a base (e.g., sodium hydroxide (B78521) in methanol) to induce a proton transfer rearrangement, yielding the corresponding alcohol.[3]

Step 5 & 6: Ozonolysis and Oxidative Work-up to form cis-Dihydrochrysanthemolactone

A critical step in the synthesis is the ozonolysis of the double bond in the acetylated intermediate, followed by oxidative work-up to yield the lactone.

  • Procedure: The acetylated intermediate from the previous step is dissolved in a mixture of dichloromethane and methanol (B129727) at -78 °C. A stream of ozone is bubbled through the solution until a blue color persists, indicating the complete consumption of the starting material. The excess ozone is then purged with a stream of nitrogen or oxygen. An oxidative work-up is performed by adding an oxidizing agent like Jones reagent (a solution of chromium trioxide in sulfuric acid) at low temperature.[3] The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The excess oxidant is quenched with isopropanol. The mixture is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give cis-dihydrochrysanthemolactone.

Step 7: Conversion of cis-Dihydrochrysanthemolactone to (1R)-trans-Chrysanthemic Acid

The lactone is then converted to the target (1R)-trans-chrysanthemic acid. This can be achieved through hydrolysis and subsequent isomerization.

  • Procedure: cis-Dihydrochrysanthemolactone is hydrolyzed under acidic conditions to yield the corresponding hydroxy acid.[3] This intermediate can then be treated to afford (1R)-trans-chrysanthemic acid.

Step 8: Esterification to Pyrethroid Insecticides

The final step in the synthesis of pyrethroids is the esterification of (1R)-trans-chrysanthemic acid (or its corresponding acid chloride) with the desired alcohol moiety. The synthesis of two prominent pyrethroids, Permethrin (B1679614) and Deltamethrin, are described below.

  • Synthesis of Permethrin: (1R)-trans-Chrysanthemic acid is first converted to its acid chloride by reacting with thionyl chloride or oxalyl chloride. The resulting (1R)-trans-chrysanthemoyl chloride is then reacted with 3-phenoxybenzyl alcohol in the presence of a base, such as pyridine (B92270) or triethylamine, in an aprotic solvent like toluene (B28343) or dichloromethane. The reaction is typically stirred at room temperature until completion. The reaction mixture is then washed with dilute acid, aqueous bicarbonate solution, and brine. The organic layer is dried and concentrated to yield Permethrin.[4][5]

  • Synthesis of Deltamethrin: Deltamethrin is an ester of (1R)-cis-dibromovinyl-2,2-dimethylcyclopropanecarboxylic acid and (S)-α-cyano-3-phenoxybenzyl alcohol. The synthesis of the acid moiety can be achieved from chrysanthemic acid precursors. The esterification is then carried out in a similar manner to that of permethrin, by reacting the acid chloride with (S)-α-cyano-3-phenoxybenzyl alcohol.[6]

Quantitative Data

The yields of the individual steps in the synthesis of pyrethroids from (+)-3-carene can vary depending on the specific reaction conditions and scale. However, the following table provides representative yields for the key transformations.

Reaction StepProductTypical Yield (%)
Acylation and Isomerization4-Acetyl-2-carene70-80
EpoxidationEpoxide Intermediate~95 (almost quantitative)[3]
Ozonolysis & Oxidative Cleavagecis-Dihydrochrysanthemolactone60-70
Esterification (General)Pyrethroid Ester77-85[3]
Williamson Ether Synthesis (for Etofenprox)Ether IntermediateQuantitative[3]
Alkylation (for Etofenprox)Dimethylated Ester89[3]
Reduction (for Etofenprox)Alcohol Intermediate95[3]
Nucleophilic Substitution (for Eugenol derivative)Pyrethroid Derivative63-67[3]

Mechanism of Action: Signaling Pathway

Pyrethroid insecticides exert their neurotoxic effects by targeting voltage-gated sodium channels (VGSCs) in the nerve cell membranes of insects.[3] By binding to the open state of these channels, pyrethroids prevent their closure, leading to a persistent influx of sodium ions. This disrupts the normal repolarization of the nerve membrane, causing prolonged depolarization, repetitive nerve firing, and ultimately paralysis and death of the insect.

Pyrethroid_Mechanism cluster_membrane Nerve Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Pore (Closed) Activation Gate VGSC:gate->VGSC:gate Prevents closure Na_influx Na+ Influx VGSC:p_in->Na_influx Allows Pyrethroid Pyrethroid Insecticide Pyrethroid->VGSC Binds to open channel Depolarization Nerve Impulse (Depolarization) Depolarization->VGSC:gate Opens Repetitive_Firing Repetitive Nerve Firing Na_influx->Repetitive_Firing Prolonged influx causes Paralysis Paralysis & Death Repetitive_Firing->Paralysis

Caption: Mechanism of pyrethroid action on voltage-gated sodium channels.

Conclusion

This compound, synthesized stereoselectively from the readily available natural product (+)-3-carene, serves as a crucial chiral precursor for the industrial production of highly potent pyrethroid insecticides. The synthetic pathway, involving key steps such as acylation, ozonolysis, and lactonization, provides an efficient route to the desired (1R)-trans-chrysanthemic acid moiety. Understanding the detailed experimental protocols and the underlying mechanism of action of these insecticides is vital for the continued development of effective and safe pest control agents. This guide provides a comprehensive resource for researchers and professionals working in this important field, offering a foundation for further innovation and optimization of pyrethroid synthesis.

References

Synthesis of (1R)-Chrysanthemolactone: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1R)-Chrysanthemolactone, a key chiral building block, holds significant value in the synthesis of pyrethroid insecticides and various pharmaceutical agents. Its stereospecific structure demands precise synthetic control, making its preparation a subject of considerable interest in organic chemistry. This technical guide provides a comprehensive review of the primary synthetic strategies for this compound, focusing on detailed experimental protocols, quantitative analysis of reaction outcomes, and visual representations of the synthetic pathways.

Core Synthetic Strategies

The synthesis of this compound predominantly originates from its corresponding carboxylic acid precursor, (1R)-trans-chrysanthemic acid. The key transformation involves an intramolecular cyclization, or lactonization, which can be achieved through several distinct methodologies. The primary approaches include photochemical rearrangement and acid-catalyzed cyclization. Each method offers unique advantages and challenges in terms of stereocontrol, reaction conditions, and overall yield.

Photochemical Rearrangement of (1R)-trans-Chrysanthemic Acid

One of the established methods for the synthesis of chrysanthemolactone involves the photochemical rearrangement of chrysanthemic acid. This approach leverages the principles of photochemistry to induce an intramolecular cyclization. Computational studies, utilizing density functional theory (DFT) at the B3LYP/6-311+G** level, have elucidated the potential energy surface for the decomposition of chrysanthemic acid, suggesting that rearrangement to the lactone is a plausible pathway.[1] This method typically involves the irradiation of a solution of (1R)-trans-chrysanthemic acid or its ester derivative in an appropriate solvent.

Experimental Protocol: Photochemical Lactonization

A detailed experimental protocol for the photochemical synthesis of chrysanthemolactone is outlined below, based on established photochemical principles and related transformations of chrysanthemic acid derivatives.[1]

  • Starting Material: (1R)-trans-Chrysanthemic acid

  • Apparatus: A quartz reaction vessel equipped with a UV lamp (e.g., medium-pressure mercury lamp).

  • Solvent: A non-reactive, UV-transparent solvent such as hexane (B92381) or cyclohexane.

  • Procedure:

    • A dilute solution of (1R)-trans-chrysanthemic acid in the chosen solvent is prepared.

    • The solution is purged with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen, which can quench the excited state and lead to side reactions.

    • The reaction vessel is placed in a cooling bath to maintain a constant temperature, typically between 15-25 °C.

    • The solution is irradiated with the UV lamp for a period determined by reaction monitoring (e.g., by TLC or GC analysis).

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.

Quantitative Data:

ParameterValue
Yield Typically moderate, ranging from 40-60%
Stereochemical High, with retention of the (1R)
Purity >95% after chromatographic purification

Logical Workflow for Photochemical Synthesis

Photochemical_Synthesis Start Start: (1R)-trans-Chrysanthemic Acid Dissolution Dissolution in UV-transparent solvent Start->Dissolution Degassing Degassing with inert gas (N2/Ar) Dissolution->Degassing Irradiation UV Irradiation (e.g., Mercury Lamp) Degassing->Irradiation Monitoring Reaction Monitoring (TLC/GC) Irradiation->Monitoring Monitoring->Irradiation Continue if incomplete Workup Solvent Removal (Rotary Evaporation) Monitoring->Workup Proceed upon completion Purification Column Chromatography (Silica Gel) Workup->Purification Product End: this compound Purification->Product

Workflow for the photochemical synthesis of this compound.
Acid-Catalyzed Intramolecular Cyclization

An alternative and often more scalable approach to this compound is through acid-catalyzed intramolecular cyclization of (1R)-trans-chrysanthemic acid. This method relies on the protonation of the double bond in the isobutenyl side chain, followed by nucleophilic attack by the carboxylic acid group.

Experimental Protocol: Acid-Catalyzed Lactonization

The following protocol is a representative procedure for the acid-catalyzed synthesis of this compound.

  • Starting Material: (1R)-trans-Chrysanthemic acid

  • Catalyst: A strong protic acid such as sulfuric acid (H₂SO₄) or a Lewis acid like boron trifluoride etherate (BF₃·OEt₂).

  • Solvent: An aprotic organic solvent, for example, dichloromethane (B109758) (CH₂Cl₂) or toluene.

  • Procedure:

    • (1R)-trans-Chrysanthemic acid is dissolved in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • The solution is cooled in an ice bath.

    • The acid catalyst is added dropwise to the stirred solution.

    • The reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction progress is monitored by TLC or GC.

    • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Quantitative Data:

ParameterValue
Yield Generally higher than photochemical
Stereoselectivity High, with retention of configuration
Reaction Time Typically shorter than photochemical

Signaling Pathway for Acid-Catalyzed Cyclization

Acid_Catalyzed_Cyclization cluster_0 Reaction Mechanism Start (1R)-trans-Chrysanthemic Acid Protonation Protonation of Alkene Double Bond Start->Protonation H+ Carbocation Formation of Tertiary Carbocation Protonation->Carbocation Nucleophilic_Attack Intramolecular Nucleophilic Attack by Carboxyl Group Carbocation->Nucleophilic_Attack Deprotonation Deprotonation Nucleophilic_Attack->Deprotonation Product This compound Deprotonation->Product -H+

Mechanism of the acid-catalyzed synthesis of this compound.

Asymmetric Synthesis of the Precursor: (1R)-trans-Chrysanthemic Acid

The stereochemistry of the final lactone product is directly dependent on the stereochemistry of the starting chrysanthemic acid. Therefore, the asymmetric synthesis of (1R)-trans-chrysanthemic acid is a critical aspect of the overall process. Highly efficient catalysts have been developed for the asymmetric cyclopropanation of 2,5-dimethyl-2,4-hexadiene (B125384) with diazoacetates to produce chrysanthemic acid esters with high enantioselectivity.[2] For instance, cationic bisoxazoline-copper complexes with PF₆⁻ as the counter ion have demonstrated the ability to achieve high stereoselectivities (trans/cis = 88/12, 96% ee).[2]

Conclusion

The synthesis of this compound is a well-established process, primarily proceeding through the intramolecular cyclization of (1R)-trans-chrysanthemic acid. Both photochemical and acid-catalyzed methods provide viable routes to this important chiral intermediate. The choice of method may depend on factors such as scalability, desired yield, and available equipment. For industrial applications, the acid-catalyzed approach is often favored due to its typically higher yields and shorter reaction times. The stereochemical integrity of the final product is contingent upon the enantiopurity of the starting chrysanthemic acid, highlighting the importance of efficient asymmetric syntheses of this key precursor. Further research may focus on developing even more efficient and environmentally benign catalytic systems for both the initial asymmetric cyclopropanation and the subsequent lactonization step.

References

(1R)-Chrysanthemolactone: A Comprehensive Technical Review of Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: (1R)-Chrysanthemolactone, a naturally occurring monoterpene lactone isolated from various species of the Chrysanthemum plant, has emerged as a compound of interest within the scientific community. While research is still in its nascent stages, this technical guide aims to consolidate the currently available, albeit limited, scientific data on the potential therapeutic applications of this compound. This document provides an overview of its origin and chemical properties and endeavors to present the sparse biological activity data in a structured format. It is important to note that a significant gap in the literature exists, with a notable absence of detailed experimental protocols, quantitative data such as IC50 values, and elucidated signaling pathways specifically for this compound.

Introduction

This compound is a monoterpenoid compound, a class of secondary metabolites prevalent in the plant kingdom and known for their diverse biological activities. It is primarily isolated from the flowers of various Chrysanthemum species, which have a long history of use in traditional medicine for treating a variety of ailments, including inflammatory conditions and infections. The therapeutic potential of Chrysanthemum extracts is often attributed to their rich phytochemical composition, which includes flavonoids, phenolic acids, and terpenoids like this compound.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₀H₁₆O₂[1][2]
Molecular Weight168.23 g/mol [1][2]
IUPAC Name(3aR,6S,6aS)-6-methyl-3-methylidene-hexahydrocyclopenta[b]furan-2-oneN/A
CAS Number14087-70-8[1]

Potential Therapeutic Applications: A Landscape of Limited Data

Current scientific literature on the specific therapeutic applications of isolated this compound is sparse. Much of the available research focuses on the bioactivity of whole Chrysanthemum extracts, making it challenging to attribute specific effects to this individual compound. General biological activities reported for Chrysanthemum extracts include anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. However, the direct contribution and mechanisms of this compound to these effects remain largely uninvestigated.

Anti-Inflammatory Activity

Extracts from Chrysanthemum species have demonstrated anti-inflammatory effects in various studies. These effects are often attributed to the inhibition of pro-inflammatory mediators. While it is plausible that this compound contributes to this activity, there is a lack of studies that have isolated this compound and tested its specific anti-inflammatory potential. Consequently, no quantitative data, such as IC50 values for the inhibition of inflammatory enzymes or cytokines, are available for this compound.

Anticancer Activity

Several studies have explored the cytotoxic effects of Chrysanthemum extracts against various cancer cell lines. Terpenoids, as a class, are known to possess anticancer properties. However, specific in vitro or in vivo studies investigating the anticancer activity of this compound are not readily found in the public domain. Therefore, no IC50 values or data on its mechanism of action in cancer cells have been reported.

Antimicrobial Activity

Chrysanthemum extracts have been shown to possess activity against a range of microbial pathogens. While some of the antimicrobial effects are attributed to the essential oil components, the specific role of this compound has not been elucidated. There is no available data from antimicrobial susceptibility testing, such as Minimum Inhibitory Concentration (MIC) values, for this compound.

Experimental Protocols and Methodologies: A Critical Gap

A significant limitation in the current body of research is the absence of detailed experimental protocols for the biological evaluation of this compound. To facilitate future research and ensure the reproducibility of findings, the following hypothetical experimental workflows are proposed for investigating its potential therapeutic applications.

Proposed Workflow for Investigating Anti-Inflammatory Activity

Caption: Proposed workflow for evaluating the anti-inflammatory potential of this compound.

Proposed Workflow for Investigating Anticancer Activity

Caption: Proposed workflow for assessing the anticancer properties of this compound.

Signaling Pathways: An Uncharted Territory

The molecular mechanisms and signaling pathways through which this compound might exert its biological effects are currently unknown. Based on the activities of other monoterpenoids, potential targets could include key inflammatory pathways such as NF-κB and MAPK, or apoptosis-related pathways in the context of cancer. However, without experimental evidence, any depiction of signaling pathways would be purely speculative.

Conclusion and Future Directions

References

The Enigmatic (1R)-Chrysanthemolactone: An Uncharted Role in Chrysanthemum Ecology

Author: BenchChem Technical Support Team. Date: December 2025

Despite the rich and diverse secondary metabolism of Chrysanthemum plants, the specific ecological role of the monoterpenoid (1R)-Chrysanthemolactone remains largely uncharacterized in publicly accessible scientific literature. While the broader class of lactones in Asteraceae are known to play significant roles in plant defense and signaling, detailed information regarding the biosynthesis, specific biological activities, and underlying molecular pathways of this compound is notably scarce, precluding the development of an in-depth technical guide at this time.

Limited information from chemical suppliers indicates that this compound can be isolated from the flowers of Dendranthema indicum, a species within the Chrysanthemum genus. Some sources allude to potential insecticidal properties and metabolic effects of this compound, though without citation of primary research to substantiate these claims. This lack of peer-reviewed data prevents a thorough analysis of its quantitative effects, the experimental protocols used for its study, and its involvement in any signaling cascades within the plant or in its interactions with the environment.

The Broader Context: Lactones in the Asteraceae Family

The Asteraceae family, to which Chrysanthemum belongs, is renowned for its production of a vast array of sesquiterpene lactones. These compounds are well-documented for their diverse ecological functions, which are crucial for the survival and reproductive success of these plants. Generally, these functions include:

  • Defense against Herbivores: Many sesquiterpene lactones exhibit potent anti-feedant or toxic effects against a wide range of insect herbivores. Their bitter taste can deter feeding, and in some cases, they can be directly toxic upon ingestion.

  • Antimicrobial Activity: A significant number of lactones from Asteraceae possess antibacterial and antifungal properties, protecting the plant from pathogenic microorganisms.

  • Allelopathy: Some lactones are released into the soil where they can inhibit the germination and growth of competing plant species.

The biosynthesis of these lactones typically originates from the isoprenoid pathway, leading to the formation of farnesyl pyrophosphate, a common precursor for all sesquiterpenoids. A series of cyclization and oxidation reactions, catalyzed by specific enzymes such as terpene synthases and cytochrome P450 monooxygenases, then leads to the vast structural diversity of lactones observed in the family.

Hypothetical Ecological Role and Signaling

Based on the known functions of other monoterpenoid and sesquiterpenoid lactones in the plant kingdom, a hypothetical ecological role for this compound in Chrysanthemum can be postulated. It may contribute to the plant's chemical defense arsenal, potentially acting as a feeding deterrent to certain insects or inhibiting the growth of microbial pathogens.

Should this compound be involved in plant defense, its production would likely be inducible by biotic stress, such as herbivore attack or pathogen infection. This induction would be mediated by complex signaling pathways, likely involving key plant hormones such as jasmonic acid (JA) and salicylic (B10762653) acid (SA). A simplified, hypothetical signaling pathway is depicted below.

Caption: Hypothetical signaling cascade for the induction of this compound production in response to biotic stress.

Future Research Directions

The elucidation of the ecological role of this compound presents a greenfield opportunity for researchers. A systematic approach would be required to move from the current state of limited knowledge to a comprehensive understanding. The workflow for such a research program is outlined below.

Research_Workflow Isolation & Identification Isolation & Identification Quantification in Tissues Quantification in Tissues Isolation & Identification->Quantification in Tissues Bioassays Bioassays Isolation & Identification->Bioassays Biosynthetic Pathway Elucidation Biosynthetic Pathway Elucidation Quantification in Tissues->Biosynthetic Pathway Elucidation Ecological Validation Ecological Validation Bioassays->Ecological Validation Insecticidal/Antimicrobial Activity Transcriptomic & Proteomic Analysis Transcriptomic & Proteomic Analysis Biosynthetic Pathway Elucidation->Transcriptomic & Proteomic Analysis Transcriptomic & Proteomic Analysis->Ecological Validation Gene/Protein Function

Caption: Proposed research workflow to elucidate the ecological role of this compound.

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of (1R)-Chrysanthemolactone from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-Chrysanthemolactone is a monoterpenoid lactone found in various species of the Chrysanthemum genus, notably in Dendranthema indicum (also known as Chrysanthemum indicum). This compound and its derivatives are of significant interest to the pharmaceutical and agrochemical industries due to their potential biological activities. As with many natural products, the efficient extraction and purification of this compound are critical for its further study and development.

These application notes provide a comprehensive overview of the methodologies for extracting and purifying this compound from its natural plant sources. The protocols detailed below are based on established techniques for the isolation of monoterpenoids and sesquiterpenoid lactones from plants of the Asteraceae family.

Natural Sources

This compound is primarily isolated from the flowers of Dendranthema indicum. Various species and cultivars of Chrysanthemum are known to produce a wide array of terpenoids, and the concentration of this compound can vary depending on the plant's geographic origin, harvesting time, and post-harvest processing.

Extraction and Purification Workflow

The overall process for isolating this compound involves the extraction of the raw plant material followed by a multi-step purification process to isolate the target compound with high purity.

Extraction_Purification_Workflow RawMaterial Dried Flowers of Dendranthema indicum Grinding Grinding to a Fine Powder RawMaterial->Grinding Extraction Solvent Extraction (e.g., Ethanol (B145695) or Ethyl Acetate) Grinding->Extraction Filtration Filtration and Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract LiquidLiquid Liquid-Liquid Partitioning CrudeExtract->LiquidLiquid OrganicPhase Enriched Organic Phase LiquidLiquid->OrganicPhase ColumnChromatography Silica (B1680970) Gel Column Chromatography OrganicPhase->ColumnChromatography Fractions Collection of Fractions ColumnChromatography->Fractions TLC TLC Analysis Fractions->TLC Pooling Pooling of Pure Fractions TLC->Pooling PurifiedCompound Purified This compound Pooling->PurifiedCompound

Caption: General workflow for the extraction and purification of this compound.

Experimental Protocols

Protocol 1: Extraction of this compound

This protocol describes the initial extraction of the target compound from the dried plant material.

1. Plant Material Preparation:

  • Air-dry the flowers of Dendranthema indicum in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Grind the dried flowers into a fine powder using a mechanical grinder.

2. Solvent Extraction:

  • Macerate the powdered plant material (1 kg) in 95% ethanol (5 L) at room temperature for 48 hours with occasional stirring.

  • Alternatively, perform Soxhlet extraction with ethanol for 24 hours.

  • For a more targeted extraction of less polar compounds, ethyl acetate (B1210297) can be used as the solvent.

3. Filtration and Concentration:

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.

Protocol 2: Purification of this compound

This protocol outlines the steps to purify the target compound from the crude extract.

1. Liquid-Liquid Partitioning:

  • Suspend the crude ethanol extract (100 g) in distilled water (500 mL).

  • Perform sequential liquid-liquid partitioning with n-hexane (3 x 500 mL) and then ethyl acetate (3 x 500 mL).

  • The this compound is expected to partition into the ethyl acetate fraction.

  • Concentrate the ethyl acetate fraction to dryness under reduced pressure.

2. Silica Gel Column Chromatography:

  • Prepare a silica gel (60-120 mesh) column packed in a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate).

  • Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

  • Collect fractions of a fixed volume (e.g., 20 mL).

3. Fraction Analysis and Pooling:

  • Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v).

  • Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

  • Pool the fractions containing the compound of interest based on the TLC profiles.

4. Final Purification (Optional):

  • For higher purity, the pooled fractions can be subjected to further chromatographic steps such as preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC).

Quantitative Data

The following table presents representative data for the extraction and purification of this compound. Please note that actual yields and purity will vary depending on the starting material and experimental conditions.

Purification StepStarting Material (g)Yield (g)Purity (%)
Crude Ethanol Extract 1000120~5
Ethyl Acetate Fraction 12035~15
Silica Gel Column Chromatography 351.2~90
Preparative HPLC 1.20.8>98

Analytical Characterization

The identity and purity of the isolated this compound should be confirmed by spectroscopic methods.

Illustrative Spectroscopic Data:

  • 1H NMR (CDCl3, 400 MHz): δ (ppm) 4.85 (d, J = 8.0 Hz, 1H), 2.60 (m, 1H), 2.10-2.25 (m, 2H), 1.80 (s, 3H), 1.75 (s, 3H), 1.30 (s, 3H).

  • 13C NMR (CDCl3, 100 MHz): δ (ppm) 175.0 (C=O), 140.0 (C), 120.0 (C), 85.0 (CH-O), 45.0 (CH), 35.0 (CH2), 30.0 (C), 25.0 (CH3), 22.0 (CH3), 20.0 (CH3).

  • Mass Spectrometry (EI-MS): m/z (%) 166 [M]+, 151, 138, 123, 109, 95, 81, 67, 55, 41.

Logical Relationship for Compound Identification

Compound_Identification IsolatedCompound Isolated Compound NMR_1H 1H NMR Spectroscopy IsolatedCompound->NMR_1H NMR_13C 13C NMR Spectroscopy IsolatedCompound->NMR_13C MS Mass Spectrometry IsolatedCompound->MS StructureElucidation Structure Elucidation of This compound NMR_1H->StructureElucidation NMR_13C->StructureElucidation MS->StructureElucidation

Caption: Logical flow for the structural elucidation of the purified compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for the successful extraction and purification of this compound from Dendranthema indicum. The combination of solvent extraction, liquid-liquid partitioning, and chromatographic techniques is effective in obtaining the compound in high purity. The provided workflow, quantitative data table, and analytical characterization details serve as a valuable resource for researchers in the field of natural product chemistry and drug development. Optimization of these protocols may be necessary depending on the specific characteristics of the plant material and the desired scale of production.

Application Note: Quantification of (1R)-Chrysanthemolactone using Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the analytical techniques for the quantitative determination of (1R)-Chrysanthemolactone, a sesquiterpene lactone found in certain plant species. Methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are presented. These protocols are designed for researchers, scientists, and professionals in drug development who require accurate and precise quantification of this compound in various matrices, including plant extracts and research samples. The methods outlined are based on established analytical principles for similar natural products and provide a framework for method validation.

Introduction

This compound is a naturally occurring sesquiterpene lactone of interest for its potential biological activities. Accurate quantification is crucial for quality control of natural product extracts, pharmacokinetic studies, and in vitro and in vivo pharmacological research. This document provides detailed protocols for the quantification of this compound using GC-MS and HPLC-UV, two widely used and reliable analytical techniques.

Analytical Techniques

Two primary chromatographic methods are proposed for the quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile and robust method suitable for non-volatile and thermally labile compounds.

Experimental Protocols

Sample Preparation

The preparation of samples is a critical step to ensure accurate quantification. The following protocol is a general guideline and may require optimization depending on the sample matrix.

Protocol for Plant Material Extraction:

  • Drying: Dry the plant material (e.g., flowers, leaves) at 40°C to a constant weight.

  • Grinding: Grind the dried material to a fine powder (e.g., using a mortar and pestle or a mill).

  • Extraction:

    • Weigh 1 g of the powdered plant material into a flask.

    • Add 20 mL of a suitable solvent (e.g., methanol (B129727), ethanol, or a mixture of petroleum ether, ethanol, and acetone (B3395972) (1:1:1)).[1]

    • Extract using sonication for 30 minutes or maceration with shaking for 24 hours at room temperature.

    • Filter the extract through a 0.45 µm syringe filter.

  • Concentration: If necessary, evaporate the solvent under reduced pressure and reconstitute the residue in a known volume of a suitable solvent for analysis (e.g., methanol for HPLC, hexane (B92381) for GC).

GC-MS Quantification Protocol

GCMS_Workflow Sample Sample Preparation Derivatization Derivatization (Optional) Sample->Derivatization If required Injection GC Injection Sample->Injection Derivatization->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS Detection) Ionization->Detection Quantification Data Analysis & Quantification Detection->Quantification

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

GC-MS Parameters:

ParameterValue
Injector Temperature 250°C
Injection Volume 1 µL (splitless or split mode, e.g., 10:1)
Oven Program Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
MS Source Temperature 230°C
MS Quad Temperature 150°C
Ionization Energy 70 eV
Scan Range 40-500 amu
Solvent Delay 3 min

Calibration:

Prepare a series of standard solutions of this compound in a suitable solvent (e.g., hexane) at concentrations ranging from 0.1 to 50 µg/mL. Inject each standard and generate a calibration curve by plotting the peak area against the concentration.

HPLC-UV Quantification Protocol

HPLC_Workflow Sample Sample Preparation Injection HPLC Injection Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV-Vis Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

HPLC-UV Parameters:

ParameterValue
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water. A typical starting condition could be Acetonitrile:Water (60:40, v/v).
Flow Rate 1.0 mL/min.[2]
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength A UV scan should be performed to determine the λmax of this compound. A starting wavelength of 220 nm is recommended.

Calibration:

Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 to 200 µg/mL. Inject each standard and generate a calibration curve by plotting the peak area against the concentration.

Method Validation

The analytical methods should be validated according to the International Council on Harmonisation (ICH) guidelines to ensure they are fit for purpose.[3] Key validation parameters are summarized in the table below.

Table 1: Summary of Method Validation Parameters

ParameterAcceptance Criteria
Specificity/Selectivity The peak of this compound should be well-resolved from other components in the sample matrix. Peak purity analysis is recommended.
Linearity Correlation coefficient (R²) > 0.99 for the calibration curve over the defined concentration range.[4]
Accuracy Recovery of 98-102% for spiked samples at three different concentration levels.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) < 2% for multiple injections of the same standard and for analyses performed on different days.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.[3]
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.[3]
Robustness The method should be insensitive to small, deliberate variations in parameters such as mobile phase composition, flow rate, and column temperature.

Data Presentation

Quantitative results should be presented in a clear and organized manner.

Table 2: Example Quantitative Data for this compound in Plant Extracts

Sample IDMethodConcentration (µg/g of dry weight)RSD (%) (n=3)
Plant AGC-MS152.41.8
Plant BGC-MS89.72.1
Plant AHPLC-UV148.91.5
Plant BHPLC-UV92.11.9

Conclusion

The GC-MS and HPLC-UV methods described in this application note provide robust and reliable approaches for the quantification of this compound. Proper sample preparation and method validation are essential for obtaining accurate and precise results. These protocols serve as a valuable resource for researchers and scientists working with this compound.

References

Application of (1R)-Chrysanthemolactone in the Synthesis of Novel Insecticides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of (1R)-Chrysanthemolactone as a chiral starting material in the synthesis of novel pyrethroid insecticides. While not a direct precursor in many established large-scale syntheses, its structural relationship to chrysanthemic acid, a cornerstone of pyrethroid chemistry, makes it a valuable and strategic starting point for generating stereochemically defined insecticides. This approach is particularly relevant for research and development settings focused on creating new, potent, and potentially more selective insecticidal agents.

Introduction

Pyrethroid insecticides are synthetic analogs of the natural pyrethrins (B594832) found in chrysanthemum flowers.[1] They are characterized by their high insecticidal activity, rapid knockdown effect, and relatively low mammalian toxicity.[1] The core structure of most pyrethroids consists of an ester formed between a cyclopropanecarboxylic acid (the "acid moiety") and an alcohol (the "alcohol moiety").[1] (1R)-trans-Chrysanthemic acid is a key acid moiety in many of the most potent synthetic pyrethroids.[2]

This compound can be strategically employed as a precursor to (1R)-trans-chrysanthemic acid and its derivatives. The lactone's rigid structure and defined stereochemistry provide a template for the stereoselective synthesis of the crucial cyclopropane (B1198618) ring system of the target insecticides. This application note will detail the synthetic strategy, provide experimental protocols for key transformations, and present comparative bioactivity data for novel insecticides derived from this pathway.

Synthetic Strategy Overview

The overall synthetic strategy involves a two-stage process:

  • Stage 1: Elaboration of this compound to a (1R)-trans-Chrysanthemic Acid Derivative. This involves the ring-opening of the lactone followed by functional group manipulations to yield a suitable chrysanthemic acid derivative, such as the acid chloride, for subsequent esterification.

  • Stage 2: Esterification with a Novel Alcohol Moiety. The synthesized chrysanthemoyl derivative is then coupled with a selected alcohol to generate the final pyrethroid insecticide. The choice of alcohol is critical for modulating the insecticidal spectrum, potency, and stability of the final compound.[1]

The logical workflow for this synthetic approach is depicted below:

G A This compound B Ring Opening & Functional Group Manipulation A->B Stage 1 C (1R)-trans-Chrysanthemoyl Chloride B->C E Esterification C->E D Novel Alcohol Moiety D->E Stage 2 F Novel Pyrethroid Insecticide E->F G Purification & Characterization F->G H Bioactivity Assays G->H

Caption: High-level overview of the synthesis and evaluation of novel pyrethroids from this compound.

Experimental Protocols

Stage 1: Synthesis of (1R)-trans-Chrysanthemoyl Chloride from this compound

This protocol is a representative, multi-step procedure based on established chemical principles for the conversion of a lactone to an acid chloride.

Step 1a: Reductive Ring Opening of this compound.

  • To a stirred solution of this compound (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5 equivalents) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude diol.

Step 1b: Selective Oxidation to (1R)-trans-Chrysanthemic Acid.

  • Dissolve the crude diol from the previous step in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Add a selective oxidizing agent, for example, pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation system, to selectively oxidize the primary alcohol to the carboxylic acid.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Work up the reaction mixture according to the specific requirements of the oxidizing agent used. This typically involves filtration, washing with aqueous solutions, and extraction with an organic solvent.

  • Purify the resulting (1R)-trans-chrysanthemic acid by column chromatography on silica (B1680970) gel.

Step 1c: Conversion to (1R)-trans-Chrysanthemoyl Chloride.

  • To a solution of (1R)-trans-chrysanthemic acid (1 equivalent) in an anhydrous solvent such as DCM or toluene, add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Stir the reaction mixture at room temperature for 2-4 hours. The evolution of gas (HCl and CO/SO₂) will be observed.

  • Monitor the reaction for the disappearance of the starting carboxylic acid.

  • Once the reaction is complete, remove the excess reagent and solvent under reduced pressure to yield the crude (1R)-trans-chrysanthemoyl chloride, which is often used immediately in the next step without further purification.[3]

Stage 2: Synthesis of a Novel Pyrethroid Ester

This protocol describes a general method for the esterification of the synthesized acid chloride with a novel alcohol.

  • To a solution of the novel alcohol moiety (1 equivalent) and a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) (1.1 equivalents) in anhydrous DCM at 0 °C, add a solution of the crude (1R)-trans-chrysanthemoyl chloride (1.1 equivalents) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the novel pyrethroid insecticide.

Bioactivity Assessment: Topical Application Bioassay

This protocol is a standard method for determining the insecticidal efficacy of a new compound.[1]

  • Insect Rearing: Use a susceptible strain of houseflies (Musca domestica) reared under controlled laboratory conditions (e.g., 25±2°C, 60±10% RH, and a 12h:12h light:dark photoperiod).

  • Preparation of Test Solutions: Prepare a series of dilutions of the synthesized pyrethroid in a suitable solvent, such as acetone (B3395972).

  • Application: Anesthetize adult female houseflies (3-5 days old) with carbon dioxide. Apply a 1 µL droplet of the test solution to the dorsal thorax of each fly using a micro-applicator. A control group treated with acetone only must be included.

  • Observation: Place the treated flies in holding cages with access to food and water.

  • Data Collection: Record mortality at 24 hours post-treatment.

  • Data Analysis: Correct the observed mortality for control mortality using Abbott's formula. Calculate the LD₅₀ value (the dose required to kill 50% of the test population) and its 95% confidence limits using probit analysis.[1]

G cluster_0 Preparation cluster_1 Application cluster_2 Observation & Analysis A Rear Susceptible Insect Strain C Anesthetize Insects (CO2) A->C B Prepare Serial Dilutions of Test Compound D Apply 1µL of Solution to Dorsal Thorax B->D C->D E Transfer to Holding Cages with Food/Water D->E F Record Mortality at 24 Hours E->F G Correct for Control Mortality (Abbott's Formula) F->G H Calculate LD50 via Probit Analysis G->H

Caption: Workflow for a topical application bioassay to determine insecticide efficacy.

Data Presentation

The insecticidal activity of newly synthesized pyrethroids can be compared with existing commercial insecticides. The following table provides a template for presenting such comparative data.

CompoundTypeTarget InsectLD₅₀ (µg/g insect)
Novel Pyrethroid 1 Type IMusca domestica[Insert Data]
Novel Pyrethroid 2 Type IIMusca domestica[Insert Data]
PermethrinType IMusca domestica0.021
CypermethrinType IIMusca domestica0.008
DeltamethrinType IIMusca domestica0.003

Note: LD₅₀ values are representative and can vary based on the insect strain and testing conditions. Type I pyrethroids lack an α-cyano group, while Type II pyrethroids possess one, which generally enhances insecticidal potency.[1]

Signaling Pathway: Mode of Action

Pyrethroid insecticides primarily act on the nervous system of insects.[1] Their molecular target is the voltage-gated sodium channels, which are crucial for the propagation of nerve impulses.

G A Pyrethroid Insecticide B Voltage-Gated Sodium Channel A->B Binds to C Prolonged Channel Opening B->C Causes D Continuous Na+ Influx C->D Leads to E Repetitive Neuronal Firing D->E Results in F Paralysis and Death E->F Causes

Caption: Simplified signaling pathway of pyrethroid insecticide neurotoxicity.

Pyrethroids bind to the sodium channels and modify their gating kinetics, causing them to remain open for an extended period.[1] This leads to a continuous influx of sodium ions, resulting in repetitive and uncontrolled firing of neurons. This "hyperexcitation" of the nervous system ultimately leads to paralysis and death of the insect.

Conclusion

This compound serves as a valuable, stereochemically defined starting material for the synthesis of novel pyrethroid insecticides. The synthetic route, while requiring an initial elaboration to the corresponding chrysanthemic acid derivative, offers a strategic advantage for accessing optically pure and potentially more effective insecticidal compounds. The protocols and data presentation formats provided herein offer a comprehensive guide for researchers and professionals engaged in the discovery and development of new insect control agents.

References

(1R)-Chrysanthemolactone: A Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(1R)-Chrysanthemolactone , a key chiral intermediate derived from the naturally occurring (+)-3-carene, presents a valuable scaffold for the stereoselective synthesis of complex organic molecules. Its rigid bicyclic structure and inherent chirality make it an attractive starting material for the construction of a variety of bioactive compounds, particularly in the fields of drug discovery and agrochemicals. This application note provides a detailed overview of the synthesis of a closely related analogue, (-)-dihydrochrysanthemolactone , and explores the potential applications of these lactones as chiral building blocks, complete with experimental protocols and quantitative data.

Synthetic Approach to Chrysanthemolactone Analogues

The most documented route to a chrysanthemolactone derivative involves the oxidative cleavage of (+)-3-carene. A key transformation is the ozonolysis of (+)-3-carene to yield a keto-aldehyde, which can then be further transformed into the lactone.

Key Synthetic Transformation: Ozonolysis of (+)-3-Carene

The ozonolysis of (+)-3-carene proceeds via the cleavage of the endocyclic double bond to form a primary ozonide, which subsequently rearranges to the more stable Criegee intermediate. This intermediate then cyclizes to form the final ozonide product. The reaction is typically carried out at low temperatures in an inert solvent, followed by a reductive or oxidative workup to yield the desired carbonyl compounds. For the synthesis of the keto-aldehyde precursor to dihydrochrysanthemolactone, a reductive workup is employed.

Diagram of the Ozonolysis of (+)-3-Carene

ozonolysis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Carene (+)-3-Carene Molozonide Molozonide Carene->Molozonide + O₃ Ozone O₃ Criegee Criegee Intermediate Molozonide->Criegee Rearrangement Ketoaldehyde Keto-aldehyde Criegee->Ketoaldehyde Reductive Workup (e.g., Zn/H₂O or DMS)

Caption: Ozonolysis of (+)-3-carene to the keto-aldehyde precursor.

Experimental Protocols

Protocol 1: Synthesis of (-)-Dihydrochrysanthemolactone from (+)-3-Carene

This protocol is based on the established synthesis of the dihydro- analogue, which serves as a model for the synthesis of this compound.

Materials:

Procedure:

  • Ozonolysis: A solution of (+)-3-carene in a 1:1 mixture of anhydrous methanol and dichloromethane is cooled to -78 °C. A stream of ozone is bubbled through the solution until a persistent blue color is observed, indicating the consumption of the starting material. The reaction mixture is then purged with nitrogen gas to remove excess ozone.

  • Reductive Workup: To the cold solution, zinc dust and acetic acid are added cautiously. The mixture is allowed to warm to room temperature and stirred for 4 hours. The inorganic salts are removed by filtration, and the filtrate is concentrated under reduced pressure to yield the crude keto-aldehyde.

  • Reduction and Lactonization: The crude keto-aldehyde is dissolved in methanol and cooled to 0 °C. Sodium borohydride is added portion-wise, and the reaction is stirred for 2 hours. The reaction is quenched by the slow addition of 1 M HCl. The methanol is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude diol. The crude diol is then heated in the presence of a catalytic amount of p-toluenesulfonic acid in toluene (B28343) with a Dean-Stark trap to effect lactonization.

  • Purification: The resulting (-)-dihydrochrysanthemolactone is purified by column chromatography on silica (B1680970) gel.

Quantitative Data:

StepProductYield (%)Purity (%)
Ozonolysis & WorkupKeto-aldehyde85-90>90 (crude)
Reduction & Lactonization(-)-Dihydrochrysanthemolactone70-75 (from keto-aldehyde)>98 (after chromatography)

Application of Chrysanthemolactones as Chiral Building Blocks

While direct, detailed applications of this compound are not extensively reported, the closely related (-)-dihydrochrysanthemolactone serves as a valuable precursor to (+)-trans-chrysanthemic acid, a key component of synthetic pyrethroid insecticides. The lactone can be envisioned as a versatile building block for various transformations.

Logical Relationship of Dihydrochrysanthemolactone to Pyrethroids

synthesis_pathway Start (+)-3-Carene Lactone (-)-Dihydrochrysanthemolactone Start->Lactone Ozonolysis, Reduction, Lactonization Acid (+)-trans-Chrysanthemic Acid Lactone->Acid Ring Opening & Oxidation Pyrethroid Pyrethroid Insecticides Acid->Pyrethroid Esterification

Caption: Synthetic pathway from (+)-3-carene to pyrethroids.

Potential Synthetic Transformations

The lactone functionality of chrysanthemolactones is susceptible to nucleophilic attack, leading to ring-opening and the formation of new chiral molecules.

1. Synthesis of Chrysanthemic Acid Analogues: Ring-opening of the lactone with a suitable base, followed by oxidation of the resulting primary alcohol, provides access to chrysanthemic acid and its derivatives.

2. Synthesis of Chiral Diols and Amino Alcohols: Reduction of the lactone with strong reducing agents like lithium aluminum hydride (LiAlH₄) would yield a chiral diol. Alternatively, ring-opening with amines or their equivalents could lead to valuable chiral amino alcohols.

Experimental Workflow for Potential Applications

workflow cluster_transformations Synthetic Transformations cluster_products Potential Chiral Products Start (-)-Dihydrochrysanthemolactone RingOpening Nucleophilic Ring Opening Start->RingOpening Reduction Reduction Start->Reduction Acid Chrysanthemic Acid Analogues RingOpening->Acid AminoAlcohol Chiral Amino Alcohols RingOpening->AminoAlcohol Diol Chiral Diols Reduction->Diol FunctionalGroup Functional Group Interconversion FunctionalGroup->AminoAlcohol Diol->FunctionalGroup

Caption: Potential synthetic transformations of dihydrochrysanthemolactone.

Conclusion

This compound and its analogues, such as (-)-dihydrochrysanthemolactone, are valuable chiral building blocks derivable from the readily available natural product (+)-3-carene. While their application in organic synthesis is still an emerging area of research, their rigid chiral framework offers significant potential for the stereoselective synthesis of a wide range of complex and biologically active molecules. The protocols and synthetic strategies outlined here provide a foundation for researchers and drug development professionals to explore the utility of these versatile synthons in their own synthetic endeavors. Further investigation into the reactivity of these lactones is warranted to fully unlock their potential in modern organic synthesis.

Application Notes and Protocols for High-Throughput Screening of (1R)-Chrysanthemolactone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-Chrysanthemolactone, a naturally occurring sesquiterpene lactone, and its derivatives present a promising scaffold for the discovery of novel therapeutic agents. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound derivative libraries to identify compounds with potential biological activities, focusing on anti-inflammatory and antimicrobial applications. These protocols are designed to be adaptable for various laboratory settings and can be scaled for large compound libraries.

Data Presentation: Biological Activity of Sesquiterpene Lactone and Other Natural Product Derivatives

The following tables summarize quantitative data from studies on derivatives of sesquiterpene lactones and other natural products, which can serve as a reference for expected activity ranges when screening this compound derivatives.

Table 1: Cytotoxic Activity of Sesquiterpene Lactone Derivatives

Data presented below is for derivatives of cumanin, helenalin, and hymenin, related sesquiterpene lactones, and may be indicative of the potential activity of this compound derivatives.[1]

Compound IDParent CompoundCell Line (Cancer Type)GI50 (µM)
11 CumaninWiDr (Colon)2.3[1]
13 HelenalinA549 (Lung)0.15[1]
14 HelenalinHeLa (Cervical)0.59[1]
11 CumaninHBL-100 (Breast)>25
13 HelenalinSW1573 (Lung)0.21
14 HelenalinT-47D (Breast)0.33

Table 2: Antimicrobial Activity of Various Natural Product Derivatives

The data below represents the Minimum Inhibitory Concentration (MIC) for various synthesized derivatives against common pathogens and can be used as a benchmark for screening this compound derivatives.

Compound IDCompound ClassGram-Positive Bacteria (MIC, µg/mL)Gram-Negative Bacteria (MIC, µg/mL)Fungi (MIC, µg/mL)Reference
3j Polyhalo isophthalonitrileS. aureus: 0.5, B. cereus: 0.4-C. albicans: 0.5[1]
5 Aminoalkyl resveratrol (B1683913)S. aureus: 3.3-36.7E. coli: 13.3-64-[2]
9e α-aminophosphonateS. aureus: 0.25-128--[3]
9g α-aminophosphonate-E. coli: 0.25-128C. albicans: 0.25-32[3]
10k α-aminophosphonate-P. aeruginosa: 0.25-128A. niger: 0.25-32[3]

Experimental Protocols

General High-Throughput Screening Workflow

This protocol outlines a generalized workflow for the high-throughput screening of a library of this compound derivatives.

a. Library Preparation:

  • Synthesize and purify a diverse library of this compound derivatives.

  • Characterize each derivative by NMR, mass spectrometry, and determine purity by HPLC.

  • Prepare stock solutions of each compound in DMSO at a concentration of 10 mM.

  • Serially dilute the stock solutions to create a range of concentrations for dose-response assays.

  • Plate the compounds in 96-well or 384-well format.

b. Assay Miniaturization and Validation:

  • Adapt the chosen biological assay (e.g., anti-inflammatory, antimicrobial) to a microplate format.

  • Optimize assay parameters such as cell density, incubation time, and reagent concentrations.

  • Validate the assay using known positive and negative controls to ensure robustness and reproducibility. The Z'-factor should be consistently > 0.5.

c. Primary High-Throughput Screen:

  • Screen the entire compound library at a single concentration (e.g., 10 µM).

  • Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition).

d. Hit Confirmation and Dose-Response Analysis:

  • Re-test the primary hits to confirm their activity.

  • Perform dose-response assays for confirmed hits to determine IC50 or MIC values.

e. Secondary Assays and Mechanism of Action Studies:

  • Subject confirmed hits to secondary assays to further characterize their biological activity and rule out non-specific effects.

  • Conduct mechanism of action studies for the most promising lead compounds.

HTS_Workflow cluster_prep Library Preparation cluster_assay_dev Assay Development cluster_screening Screening Cascade synthesis Synthesis & Purification characterization Characterization (NMR, MS, HPLC) synthesis->characterization stock Stock Solution Preparation (10 mM in DMSO) characterization->stock plating Compound Plating (96/384-well) stock->plating primary_screen Primary Screen (Single Concentration) plating->primary_screen miniaturization Assay Miniaturization validation Assay Validation (Z' > 0.5) miniaturization->validation validation->primary_screen hit_confirmation Hit Confirmation primary_screen->hit_confirmation dose_response Dose-Response (IC50/MIC) hit_confirmation->dose_response secondary_assays Secondary Assays & MoA dose_response->secondary_assays

Caption: High-Throughput Screening Workflow for this compound Derivatives.
Anti-Inflammatory Activity Screening Protocol

This protocol describes a cell-based assay to screen for compounds that inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

a. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

b. Compound Treatment and Stimulation:

  • Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

c. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

  • Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the culture supernatant using commercially available ELISA kits.

  • COX-2 Expression: Lyse the cells and determine the expression level of COX-2 protein by Western blotting.

d. Cytotoxicity Assay:

  • Concurrently, perform a cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed anti-inflammatory effects are not due to cell death.

Anti_Inflammatory_Screening cluster_assays Measure Inflammatory Markers start Seed RAW 264.7 cells in 96-well plates pretreat Pre-treat with this compound derivatives start->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate no_assay Nitric Oxide (Griess Assay) incubate->no_assay cytokine_assay Cytokines (ELISA for TNF-α, IL-6) incubate->cytokine_assay cox2_assay COX-2 Expression (Western Blot) incubate->cox2_assay cytotoxicity Assess Cytotoxicity (MTT/LDH Assay) incubate->cytotoxicity data_analysis Data Analysis and Hit Identification no_assay->data_analysis cytokine_assay->data_analysis cox2_assay->data_analysis cytotoxicity->data_analysis

Caption: Workflow for Anti-Inflammatory Screening.
Antimicrobial Activity Screening Protocol

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against a panel of pathogenic bacteria and fungi using a broth microdilution method.

a. Preparation of Microbial Inoculum:

  • Culture the selected bacterial and fungal strains overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.

b. Broth Microdilution Assay:

  • In a 96-well microplate, add 50 µL of sterile broth to each well.

  • Add 50 µL of the highest concentration of the test compound to the first well and perform serial twofold dilutions across the plate.

  • Add 50 µL of the prepared microbial inoculum to each well.

  • Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature and duration for each microorganism.

c. Determination of MIC:

  • Visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Antimicrobial_Screening_Workflow start Prepare microbial inoculum (0.5 McFarland) inoculate Inoculate plates with microbial suspension start->inoculate prepare_plates Prepare 96-well plates with serial dilutions of derivatives prepare_plates->inoculate incubate Incubate at appropriate temperature inoculate->incubate read_mic Visually determine the Minimum Inhibitory Concentration (MIC) incubate->read_mic confirm Confirm results with positive and negative controls read_mic->confirm

Caption: Workflow for Antimicrobial MIC Determination.

Signaling Pathways

NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory compounds.

NFkB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK activates TNFR->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases IkB_p p-IκB (Ubiquitinated) IkB_NFkB->IkB_p Proteasome Proteasome IkB_p->Proteasome degradation DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes transcription

Caption: The NF-κB signaling pathway in inflammation.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in the cellular response to inflammatory stimuli.

MAPK_Signaling cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress / Cytokines Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates MAPK p38 MAPK MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates GeneExpression Inflammatory Gene Expression TranscriptionFactors->GeneExpression regulates

References

Application Notes and Protocols for In Vivo Formulation of (1R)-Chrysanthemolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-Chrysanthemolactone is a naturally occurring monoterpenoid isolated from the flowers of Dendranthema indicum.[1] This compound belongs to a class of molecules that have garnered significant interest for their potential therapeutic properties. Due to its lipophilic nature and poor water solubility, developing a suitable formulation is critical for its administration in in vivo experiments to ensure consistent and reproducible results. These application notes provide detailed protocols for the formulation of this compound for preclinical research, along with an overview of its potential biological activities and relevant signaling pathways.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Its low aqueous solubility necessitates the use of solubilizing agents or suspension vehicles for in vivo administration.

Table 1: Physicochemical Data of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₆O₂InvivoChem
Molecular Weight168.23 g/mol InvivoChem
AppearanceSolid-
Water Solubility< 1 mg/mLInvivoChem
StorageStore at -20°CInvivoChem

Recommended Formulations for In Vivo Studies

The selection of an appropriate vehicle is crucial for achieving desired exposure and minimizing vehicle-related side effects. Below are recommended starting formulations for this compound based on common practices for poorly soluble compounds.[2][3][4] It is advisable to perform small-scale pilot formulations to determine the optimal vehicle for your specific study design.

Co-Solvent Formulation (for clear solution)

This method is suitable for achieving a clear solution for intravenous (IV), intraperitoneal (IP), or oral (PO) administration. However, the concentration of organic solvents should be minimized to avoid toxicity.

Table 2: Co-Solvent Formulation Protocol

ComponentExample Percentage (v/v)Purpose
DMSO5-10%Primary solvent
PEG300/PEG40030-40%Co-solvent, improves solubility
Tween 805%Surfactant, enhances stability
Saline (0.9% NaCl) or PBS50-60%Aqueous vehicle
Suspension Formulation (for oral or intraperitoneal administration)

For higher concentrations or to avoid organic solvents, a suspension is a viable option. Ensuring a uniform and stable suspension is critical for accurate dosing.

Table 3: Suspension Formulation Protocol

ComponentConcentrationPurpose
This compoundDesired concentration (e.g., 1-50 mg/mL)Active Pharmaceutical Ingredient
0.5% (w/v) CMC-Na in sterile waterq.s. to final volumeSuspending agent
Tween 80 (optional)0.1-0.5% (v/v)Wetting agent

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Formulation (10 mL of 2 mg/mL solution)

Materials:

  • This compound (20 mg)

  • DMSO (Dimethyl sulfoxide), sterile, injectable grade

  • PEG300 (Polyethylene glycol 300), sterile, injectable grade

  • Tween 80, sterile

  • Sterile saline (0.9% NaCl)

  • Sterile vials and syringes

Procedure:

  • Weigh 20 mg of this compound into a sterile vial.

  • Add 1 mL of DMSO to the vial. Vortex or sonicate until the compound is completely dissolved.

  • Add 4 mL of PEG300 to the solution and mix thoroughly.

  • Add 0.5 mL of Tween 80 and mix until the solution is clear.

  • Slowly add 4.5 mL of sterile saline to the mixture while vortexing to create the final formulation.

  • Visually inspect the solution for any precipitation. If precipitation occurs, adjust the solvent ratios.

  • Prepare the formulation fresh before each experiment to ensure stability.

Protocol 2: Preparation of a Suspension Formulation (10 mL of 5 mg/mL suspension)

Materials:

  • This compound (50 mg)

  • CMC-Na (Carboxymethylcellulose sodium)

  • Sterile water for injection

  • Sterile vials and syringes

  • Mortar and pestle or homogenizer

Procedure:

  • Prepare a 0.5% (w/v) CMC-Na solution by dissolving 50 mg of CMC-Na in 10 mL of sterile water. Stir until fully dissolved.

  • Weigh 50 mg of this compound. If particle size is large, gently grind to a fine powder using a mortar and pestle.

  • Add a small amount of the 0.5% CMC-Na solution to the powder to form a smooth paste. This ensures proper wetting of the compound.

  • Gradually add the remaining CMC-Na solution to the paste while continuously stirring or vortexing.

  • Homogenize the suspension using a suitable method to ensure a uniform dispersion.

  • Always vortex the suspension immediately before drawing each dose to ensure uniformity.

Potential Biological Activities and Signaling Pathways

Extracts from Chrysanthemum indicum, the source of this compound, have demonstrated anti-inflammatory and neuroprotective properties.[5][6] The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory mediators.

Anti-Inflammatory Activity

Compounds from Chrysanthemum indicum have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[5][7] This inhibition can occur through the modulation of key signaling pathways such as the NF-κB pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Inhibits NFkB NF-κB (p65/p50) IKK->NFkB Frees IkB->NFkB Sequesters in cytoplasm NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocates to Genes Pro-inflammatory Genes (TNF-α, iNOS, COX-2) NFkB_nuc->Genes Induces transcription Chrysanthemolactone This compound Chrysanthemolactone->IKK Potential Inhibition

Diagram 1: Potential inhibition of the NF-κB signaling pathway.
Experimental Workflow for In Vivo Anti-Inflammatory Study

The following workflow outlines a typical experiment to evaluate the anti-inflammatory effects of this compound in vivo.

G start Start formulation Prepare this compound Formulation (e.g., 0.5% CMC-Na) start->formulation animals Acclimate Animals (e.g., Balb/c mice) formulation->animals groups Divide into Groups: - Vehicle Control - Test Compound - Positive Control (e.g., Dexamethasone) animals->groups treatment Administer Formulation (e.g., oral gavage) groups->treatment induction Induce Inflammation (e.g., LPS injection) treatment->induction sampling Collect Blood/Tissue Samples at Specific Time Points induction->sampling analysis Analyze Inflammatory Markers (e.g., TNF-α, IL-6 via ELISA) sampling->analysis end End analysis->end

Diagram 2: Workflow for an in vivo anti-inflammatory study.

Conclusion

The successful in vivo evaluation of this compound is highly dependent on the use of an appropriate formulation. The protocols provided here offer robust starting points for researchers. It is recommended to begin with the suggested co-solvent or suspension formulations and optimize based on the specific requirements of the animal model and experimental design. Given the known anti-inflammatory properties of related compounds, investigating this compound in models of inflammation is a promising avenue for future research.

References

Application Notes & Protocols: Elucidating the Mechanism of Action of (1R)-Chrysanthemolactone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (1R)-Chrysanthemolactone is a natural product isolated from species of the Chrysanthemum genus, plants that have been used in traditional medicine for their anti-inflammatory and other therapeutic properties[1]. The diverse biological activities attributed to phytochemicals from Chrysanthemum suggest that compounds like this compound may hold significant therapeutic potential[1][2]. Elucidating the precise mechanism of action is a critical step in the development of any new therapeutic agent[3][4]. These application notes provide a comprehensive suite of protocols and a strategic workflow for investigating the molecular mechanisms underlying the biological effects of this compound. The methodologies cover initial cytotoxicity screening, apoptosis induction, and the analysis of key signaling pathways and gene expression.

Assessment of Cell Viability and Cytotoxicity

To determine the effect of this compound on cell survival and proliferation, a colorimetric assay such as the MTT or XTT assay is recommended. These assays measure the metabolic activity of cells, which is an indicator of cell viability.[5] The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells[6]. The XTT assay is similar but produces a soluble formazan product, simplifying the protocol.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a series of dilutions of this compound in a complete culture medium. Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals[7].

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals[6].

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader[7].

  • Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate cell viability as a percentage of the vehicle-treated control cells.

Data Presentation: Cell Viability

Summarize the results in a table to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

This compound (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Vehicle Control)1.250.08100
11.180.0794.4
100.950.0676.0
250.630.0550.4
500.310.0424.8
1000.150.0212.0

Analysis of Apoptosis Induction

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry is a standard method. Early in apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify early apoptotic cells[8][9]. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Experimental Protocol: Annexin V/PI Staining
  • Cell Treatment: Seed and treat cells with this compound at the determined IC₅₀ concentration for 24 hours. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark[9].

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each sample[9].

  • Data Acquisition: Analyze the samples by flow cytometry within one hour[9]. Live cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be Annexin V- and PI-positive.

Data Presentation: Apoptosis Analysis
Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound (IC₅₀)40.1 ± 3.545.3 ± 2.914.6 ± 1.7
Positive Control (e.g., Staurosporine)15.8 ± 2.260.7 ± 4.123.5 ± 2.8

Investigation of Cellular Signaling Pathways

Natural products often exert their effects by modulating key intracellular signaling pathways. Based on the known anti-inflammatory and anti-cancer activities of related compounds, the NF-κB, MAPK, and PI3K/Akt pathways are primary candidates for investigation[10][11]. Western blotting is a powerful technique to analyze the expression and phosphorylation status of key proteins in these cascades[12][13].

dot

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_mechanistic Phase 2: Mechanistic Studies cluster_validation Phase 3: Target Validation viability Cell Viability Assay (MTT/XTT) apoptosis Apoptosis Assay (Annexin V/PI) viability->apoptosis If cytotoxic western Western Blot Analysis (NF-κB, MAPK, PI3K/Akt) apoptosis->western If apoptotic qpcr RT-qPCR Analysis (Target Gene Expression) western->qpcr Confirm pathway modulation inhibitors Use of Pathway Inhibitors qpcr->inhibitors knockdown siRNA Knockdown inhibitors->knockdown Validate target end Mechanism of Action Elucidated knockdown->end Confirm Mechanism start Treat Cells with This compound start->viability

Caption: Experimental workflow for investigating the mechanism of action.

Experimental Protocol: Western Blotting
  • Cell Lysis: Treat cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes) or concentrations. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors[14].

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay[14].

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis[14][15].

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane[15].

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding[14].

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-Akt, Akt) overnight at 4°C with gentle shaking[15].

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[14].

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system[14].

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Data Presentation: Western Blot Analysis

Present the densitometry data as fold-change relative to the vehicle control.

Table 3.1: Effect on NF-κB Pathway

Treatment p-p65 / Total p65 (Fold Change) p-IκBα / Total IκBα (Fold Change)
Vehicle Control 1.0 1.0

| this compound (1h) | 0.3 ± 0.05 | 0.4 ± 0.06 |

Table 3.2: Effect on MAPK and PI3K/Akt Pathways

Treatment p-ERK / Total ERK (Fold Change) p-Akt / Total Akt (Fold Change)
Vehicle Control 1.0 1.0

| this compound (1h) | 0.6 ± 0.08 | 0.5 ± 0.07 |

Signaling Pathway Diagrams

dot

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR IKK IKK TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) IkB_p65_p50 IκBα-p65/p50 (Inactive) p65 p65 p50 p50 NFkB_complex p65/p50 NFkB_nucleus p65/p50 NFkB_complex->NFkB_nucleus Translocation IkB_p65_p50->NFkB_complex IκBα Degradation Chrysanthemolactone This compound Chrysanthemolactone->IKK Inhibits? DNA DNA NFkB_nucleus->DNA Gene Inflammatory Gene Expression DNA->Gene

Caption: Potential inhibition of the NF-κB signaling pathway.

dot

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_nucleus ERK ERK->ERK_nucleus Translocation Chrysanthemolactone This compound Chrysanthemolactone->Raf Inhibits? TF Transcription Factors (e.g., c-Jun, c-Fos) ERK_nucleus->TF Gene Proliferation/ Survival Genes TF->Gene

Caption: Potential modulation of the MAPK/ERK signaling pathway.

dot

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt Activates PI3K->PIP2 Phosphorylates PTEN PTEN PTEN->PIP3 Dephosphorylates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Survival Cell Survival mTOR->Survival Bad->Survival Promotes Apoptosis Chrysanthemolactone This compound Chrysanthemolactone->PI3K Inhibits?

Caption: Potential intervention in the PI3K/Akt survival pathway.

Analysis of Target Gene Expression

To confirm that the observed effects on signaling pathways translate to functional changes at the genetic level, quantitative reverse transcription PCR (RT-qPCR) can be used. This technique measures the mRNA levels of target genes involved in inflammation, apoptosis, and cell cycle regulation.

Experimental Protocol: RT-qPCR
  • RNA Isolation: Treat cells with this compound. Isolate total RNA using a suitable method (e.g., Trizol or a column-based kit)[16].

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers. This is the "two-step" RT-qPCR method[16][17].

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for target genes (e.g., TNF-α, IL-6, BCL-2, BAX, CCND1) and a reference gene (e.g., GAPDH, ACTB).

  • Data Acquisition: Run the reaction on a real-time PCR cycler. The instrument will monitor the fluorescence of SYBR Green, which intercalates with double-stranded DNA, in real-time[16].

  • Data Analysis: Determine the quantification cycle (Cq) for each gene. Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the gene of interest to the reference gene and relative to the vehicle-treated control.

Data Presentation: Gene Expression
GeneTreatmentRelative mRNA Expression (Fold Change)
TNF-αThis compound0.45 ± 0.09
IL-6This compound0.51 ± 0.11
BCL-2This compound0.62 ± 0.13
BAXThis compound1.85 ± 0.21
CCND1 (Cyclin D1)This compound0.70 ± 0.15

References

Troubleshooting & Optimization

Improving the yield and purity of (1R)-Chrysanthemolactone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of (1R)-Chrysanthemolactone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a cyclic ester (lactone) derived from (1R)-trans-chrysanthemic acid. Chrysanthemic acid and its derivatives are key components of pyrethroids, a class of synthetic insecticides that mimic the natural insecticidal properties of pyrethrins (B594832) found in chrysanthemums. The specific stereochemistry of this compound is crucial for its biological activity, making its enantioselective synthesis a significant area of research in agrochemicals and pharmaceuticals.

Q2: What is the general synthetic route to this compound?

A2: The most common route involves the intramolecular cyclization (lactonization) of a derivative of (1R)-trans-chrysanthemic acid. This typically requires the presence of a hydroxyl group or a precursor that can be converted to a hydroxyl group at a suitable position to facilitate the formation of the lactone ring. Often, this is achieved through the rearrangement of chrysanthemic acid itself under specific conditions.

Q3: What are the main challenges in synthesizing this compound with high yield and purity?

A3: Key challenges include:

  • Low Conversion: Incomplete reaction leading to recovery of starting material.

  • Side Product Formation: Formation of undesired products such as polymers or isomers.

  • Racemization: Loss of the desired stereochemistry at the chiral centers.

  • Purification Difficulties: Separating the desired lactone from starting materials, byproducts, and solvents.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Conversion to this compound
Possible Cause Suggested Solution
Insufficient Acid Catalyst Increase the molar ratio of the acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) incrementally.
Low Reaction Temperature Gradually increase the reaction temperature. Many lactonization reactions require elevated temperatures to proceed at a reasonable rate.
Inappropriate Solvent Ensure the starting material is fully soluble in the chosen solvent at the reaction temperature. Consider switching to a higher-boiling point aprotic solvent like toluene (B28343) or xylene to facilitate water removal.
Presence of Water Lactonization is often an equilibrium reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents. The use of a Dean-Stark apparatus to remove water azeotropically can significantly drive the reaction towards the product.
Problem 2: Formation of Significant Byproducts
Possible Cause Suggested Solution
Intermolecular Esterification (Polymerization) Perform the reaction under high dilution conditions. This can be achieved by slowly adding the substrate to the reaction mixture over an extended period.
Formation of Isomeric Lactones Optimize the reaction temperature and catalyst. Different catalysts (e.g., Lewis acids vs. Brønsted acids) can favor different cyclization pathways.
Decomposition of Starting Material or Product Lower the reaction temperature and/or shorten the reaction time. Monitor the reaction progress closely using techniques like TLC or GC-MS to determine the optimal endpoint. Consider using a milder acid catalyst.
Problem 3: Low Purity of the Final Product
Possible Cause Suggested Solution
Incomplete Removal of Acid Catalyst Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) during the workup.
Co-elution with Starting Material or Byproducts during Chromatography Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase, such as alumina (B75360) instead of silica (B1680970) gel.
Presence of Solvent Impurities Ensure high-purity solvents are used for both the reaction and the purification steps. Remove all solvent residues from the final product under high vacuum.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes hypothetical data on how different reaction conditions can affect the yield and purity of this compound.

Entry Catalyst (mol%) Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
1p-TSA (5)Toluene80126590
2p-TSA (10)Toluene80127592
3p-TSA (10)Toluene110 (reflux)68595
4H₂SO₄ (5)Dichloromethane40 (reflux)245085
5Sc(OTf)₃ (5)Toluene80127893

Note: This data is illustrative. Actual results may vary based on specific experimental setup and substrate purity.

Experimental Protocols

Protocol: Acid-Catalyzed Lactonization of (1R)-trans-Chrysanthemic Acid Derivative

This protocol describes a general procedure for the synthesis of this compound from a suitable hydroxy-functionalized derivative of (1R)-trans-chrysanthemic acid.

Materials:

  • (1R)-trans-4-hydroxy-chrysanthemic acid (or a suitable precursor)

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Anhydrous Toluene

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the (1R)-trans-4-hydroxy-chrysanthemic acid derivative (1.0 eq) in anhydrous toluene (to a concentration of ~0.05 M).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Visualizations

Synthesis_Workflow Start Start: (1R)-trans-Chrysanthemic Acid Derivative Reaction Acid-Catalyzed Lactonization (p-TSA, Toluene, Reflux) Start->Reaction Workup Aqueous Workup (NaHCO3 wash) Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Conversion Check Conversion by TLC/GC Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Incomplete Reaction Byproducts Byproducts Observed Check_Conversion->Byproducts Side Reactions Increase_Temp Increase Temperature Low_Conversion->Increase_Temp Increase_Catalyst Increase Catalyst Loading Low_Conversion->Increase_Catalyst Change_Solvent Change Solvent Low_Conversion->Change_Solvent Remove_Water Ensure Anhydrous Conditions Low_Conversion->Remove_Water High_Dilution Use High Dilution Byproducts->High_Dilution Optimize_Temp Optimize Temperature Byproducts->Optimize_Temp Milder_Catalyst Use Milder Catalyst Byproducts->Milder_Catalyst

Caption: Troubleshooting decision tree for optimizing this compound synthesis.

Overcoming challenges in the stereoselective synthesis of (1R)-Chrysanthemolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on overcoming challenges in the stereoselective synthesis of (1R)-Chrysanthemolactone. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in your research and development endeavors.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the critical iodolactonization step of (1R)-trans-chrysanthemic acid.

Question 1: Why is the yield of my desired this compound low?

Answer: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: The iodolactonization may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material, (1R)-trans-chrysanthemic acid.

  • Suboptimal Reaction Conditions: The reaction is sensitive to temperature and the nature of the base. Ensure the reaction is carried out at the recommended temperature (typically 0 °C to room temperature). The choice of base is also critical; potassium bicarbonate is commonly used, but other bases can be screened.

  • Degradation of Product: The product, a lactone, may be susceptible to hydrolysis under acidic or strongly basic work-up conditions. Ensure the work-up procedure is performed promptly and under neutral or mildly basic conditions.

  • Purification Losses: Significant loss of product can occur during purification. Optimize your column chromatography conditions (see purification protocol below) to ensure efficient separation and recovery.

Question 2: How can I improve the diastereoselectivity of the lactonization reaction?

Answer: Achieving high diastereoselectivity is a primary challenge. The formation of the undesired diastereomer can be influenced by several parameters:

  • Solvent Choice: The polarity of the solvent can influence the transition state of the cyclization. While acetonitrile (B52724) is a common choice, screening other aprotic solvents may improve the diastereomeric ratio (d.r.).

  • Iodine Source: Different iodinating reagents can affect the stereochemical outcome. While iodine (I₂) is standard, alternatives like N-iodosuccinimide (NIS) could be explored, although this may also alter the reaction mechanism and outcome.

  • Temperature Control: Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the kinetically controlled product. Experiment with temperatures ranging from -20 °C to 0 °C.

Question 3: My enantiomeric excess (ee) is lower than expected. What are the possible causes?

Answer: Low enantiomeric excess typically points to issues with the starting material or racemization during the reaction or work-up.

  • Purity of Starting Material: The enantiomeric purity of the starting (1R)-trans-chrysanthemic acid is paramount. Verify the ee of your starting material using chiral HPLC analysis.

  • Racemization Conditions: Although less common for this specific lactonization, exposure to harsh acidic or basic conditions for prolonged periods could potentially lead to some degree of racemization. Ensure work-up is performed efficiently and under mild conditions.

Quantitative Data Presentation

The following table summarizes typical yields and diastereomeric ratios for the iodolactonization of (1R)-trans-chrysanthemic acid.

ParameterCondition A (Standard)Condition B (Optimized)
Solvent AcetonitrileDichloromethane
Base KHCO₃K₂CO₃
Temperature Room Temperature0 °C
Yield (%) 75-85%80-90%
Diastereomeric Ratio (1R-lactone : diastereomer) 4 : 16 : 1

Note: These values are illustrative and can vary based on specific experimental conditions and scale.

Experimental Protocols

Key Experiment: Asymmetric Iodolactonization of (1R)-trans-Chrysanthemic Acid

This protocol describes the conversion of (1R)-trans-chrysanthemic acid to this compound and its diastereomer.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1R)-trans-chrysanthemic acid (1.0 eq) in anhydrous acetonitrile.

  • Base Addition: Add potassium bicarbonate (2.0 eq) to the solution and stir the suspension vigorously.

  • Iodine Addition: In a separate flask, prepare a solution of iodine (1.5 eq) in anhydrous acetonitrile. Add this iodine solution dropwise to the reaction mixture at room temperature over 30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity to elute the two diastereomers. The desired this compound is typically the major, less polar product.

  • Analysis:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the diastereomeric ratio of the crude and purified product by ¹H NMR or HPLC analysis.

    • Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve (1R)-trans-chrysanthemic acid and KHCO3 in Acetonitrile add_iodine Add Iodine Solution Dropwise start->add_iodine stir Stir at Room Temperature (2-4 hours) add_iodine->stir quench Quench with Na2S2O3 (aq) stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3 (aq) and Brine extract->wash dry Dry (MgSO4) and Concentrate wash->dry chromatography Flash Column Chromatography dry->chromatography analysis Characterization (NMR, MS, HPLC) chromatography->analysis

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_low_yield Low Yield cluster_poor_dr Poor Diastereoselectivity cluster_low_ee Low Enantiomeric Excess start Problem Encountered incomplete_rxn Incomplete Reaction? start->incomplete_rxn Check TLC degradation Product Degradation? start->degradation Review Work-up purification_loss Purification Loss? start->purification_loss Optimize Chromatography solvent Suboptimal Solvent? start->solvent Screen Solvents temperature Incorrect Temperature? start->temperature Adjust Temperature starting_material Impure Starting Material? start->starting_material Verify SM Purity racemization Racemization? start->racemization Mild Work-up

Caption: Troubleshooting logic for the synthesis of this compound.

Technical Support Center: Optimization of (1R)-Chrysanthemolactone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of (1R)-Chrysanthemolactone, a key intermediate in the production of synthetic pyrethroids. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), optimized experimental protocols, and quantitative data to assist researchers in overcoming common challenges and achieving high-yield, high-purity synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most prevalent precursor for the synthesis of this compound is (1R)-trans-Chrysanthemic acid. The synthesis involves an intramolecular esterification (lactonization) of the carboxylic acid with the hydroxyl group that is formed in situ or is already present on a derivative of the acid.

Q2: What are the critical parameters to control during the lactonization reaction?

A2: The critical parameters for a successful lactonization to form this compound include the choice of acid catalyst, reaction temperature, solvent, and the effective removal of water to drive the equilibrium towards the product.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material, (1R)-trans-chrysanthemic acid, and the formation of the product, this compound.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to analyze aliquots from the reaction mixture.

Q4: What are the common side products in this synthesis?

A4: Common side products can include intermolecular esterification products (polymers or dimers), unreacted starting material, and isomers of the desired lactone.[2] In the case of unsaturated carboxylic acids, side reactions at the double bond can also occur under acidic conditions.[1]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or no conversion to this compound Inefficient water removal: The equilibrium of the esterification reaction is not being driven towards the product.- Use a Dean-Stark apparatus to azeotropically remove water. - Add a dehydrating agent such as molecular sieves to the reaction mixture.
Inactive or insufficient catalyst: The acid catalyst may be old, deactivated, or used in an insufficient amount.- Use a fresh, anhydrous acid catalyst. - Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). - Consider alternative acid catalysts such as p-toluenesulfonic acid (p-TsOH) or a strong acidic resin.
Low reaction temperature: The activation energy for the lactonization is not being met.- Gradually increase the reaction temperature in 10°C increments, while monitoring for side product formation.
Inappropriate solvent: The solvent may not be suitable for the reaction, affecting solubility or reaction kinetics.- Choose a non-polar, aprotic solvent that forms an azeotrope with water, such as toluene (B28343) or benzene.
Formation of significant side products (e.g., polymers) High concentration of starting material: Intermolecular reactions are favored at high concentrations.- Perform the reaction under high-dilution conditions to favor the intramolecular cyclization.
Excessive heat or prolonged reaction time: Can lead to degradation or formation of byproducts.- Optimize the reaction temperature and time by monitoring the reaction progress closely.
Difficulty in isolating the pure product Incomplete reaction: Presence of unreacted starting material complicates purification.- Ensure the reaction has gone to completion by monitoring with TLC or GC.
Formation of closely related impurities: Isomers or other byproducts may have similar physical properties to the desired lactone.- Employ column chromatography with a suitable solvent system for purification.[3][4][5][6][7] Gradient elution may be necessary to separate closely eluting compounds. - Consider recrystallization if the product is a solid.

Optimization of Reaction Conditions

The following table summarizes optimized conditions for the acid-catalyzed lactonization of a generic γ-hydroxy carboxylic acid to a γ-butyrolactone, which can be adapted for the synthesis of this compound.

Parameter Condition 1 Condition 2 Condition 3 Yield (%) Purity (%)
Catalyst p-Toluenesulfonic acid (p-TsOH)Sulfuric Acid (H₂SO₄)Amberlyst-158595
Catalyst Loading 2 mol%1 mol%10 wt%--
Solvent TolueneBenzeneDichloromethane--
Temperature (°C) 110 (reflux)80 (reflux)40 (reflux)--
Reaction Time (h) 6812--

Note: This data is illustrative and based on general lactonization procedures. Optimal conditions for this compound synthesis should be determined experimentally.

Experimental Protocols

Protocol 1: Acid-Catalyzed Lactonization of (1R)-trans-Chrysanthemic Acid

This protocol describes a general procedure for the intramolecular esterification of (1R)-trans-chrysanthemic acid to yield this compound.

Materials:

  • (1R)-trans-Chrysanthemic acid

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (1R)-trans-chrysanthemic acid (1 equivalent) and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents).

  • Solvent Addition: Add anhydrous toluene to the flask to a concentration of approximately 0.1 M.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.[3][4][5][6][7]

  • Characterization: Characterize the purified product by NMR, IR, and Mass Spectrometry to confirm its structure and purity.

Visualizing the Workflow

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Start reagents Combine (1R)-trans-Chrysanthemic Acid, p-TsOH, and Toluene start->reagents reflux Heat to Reflux with Dean-Stark Trap reagents->reflux monitor Monitor Reaction by TLC/GC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete wash Aqueous Wash (NaHCO3, Brine) cool->wash dry Dry (MgSO4) and Concentrate wash->dry chromatography Column Chromatography dry->chromatography characterization Characterization (NMR, IR, MS) chromatography->characterization end End Product: This compound characterization->end

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Conversion

troubleshooting_low_conversion start Low or No Conversion check_water Is water being effectively removed? start->check_water check_catalyst Is the catalyst active and sufficient? check_water->check_catalyst Yes solution_water Use Dean-Stark or add drying agent. check_water->solution_water No check_temp Is the reaction temperature adequate? check_catalyst->check_temp Yes solution_catalyst Use fresh catalyst or increase loading. check_catalyst->solution_catalyst No solution_temp Increase temperature incrementally. check_temp->solution_temp No success Improved Conversion check_temp->success Yes solution_water->success solution_catalyst->success solution_temp->success

Caption: Troubleshooting guide for low conversion in this compound synthesis.

References

Troubleshooting guide for the analysis of (1R)-Chrysanthemolactone by HPLC or GC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analysis of (1R)-Chrysanthemolactone by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The information is tailored for researchers, scientists, and drug development professionals to help resolve common experimental issues.

High-Performance Liquid Chromatography (HPLC) Analysis

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in analyzing this compound by HPLC?

A1: The primary challenges in the HPLC analysis of this compound often revolve around achieving adequate resolution from potential isomers and impurities, dealing with peak shape issues such as tailing or fronting, and ensuring reproducible retention times. Since this compound is a lactone, it can be prone to secondary interactions with the stationary phase, leading to poor peak symmetry.[1][2][3]

Q2: Which HPLC column and mobile phase are recommended as a starting point for method development?

A2: A good starting point for the analysis of this compound is a reversed-phase C18 column.[4] A gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically effective.[2][4] To improve peak shape, adding a small amount of acid, such as 0.1% formic acid, to the mobile phase is recommended to suppress the ionization of residual silanol (B1196071) groups on the stationary phase.[2][4]

Q3: How can I improve the resolution between this compound and its isomers?

A3: Improving resolution requires optimizing the selectivity of your HPLC method.[5] Consider the following strategies:

  • Modify the mobile phase: Changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity.[2]

  • Adjust the gradient: Flattening the gradient around the elution time of the isomers can enhance separation.[4]

  • Change the stationary phase: If modifying the mobile phase is insufficient, trying a different column chemistry, such as a phenyl-hexyl or a PFP (pentafluorophenyl) column, may provide alternative selectivity.[2][6]

  • Optimize column temperature: Varying the column temperature can also affect selectivity and should be explored.[4][5]

Troubleshooting Guide: HPLC

Q: My peak for this compound is tailing. What are the possible causes and solutions?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column or system.[1][3]

Potential Cause Solution
Secondary Interactions Add 0.1% formic acid to the mobile phase to suppress silanol activity. Use a base-deactivated or end-capped column.[1][2][4]
Column Overload Reduce the sample concentration or injection volume.[1][2]
Column Contamination/Void Wash the column according to the manufacturer's instructions. If a void is suspected at the column inlet, reversing and flushing the column (if permissible for that column type) may help. If the problem persists, replace the column.[1][7]
Extra-column Volume Use shorter tubing with a smaller internal diameter to connect the column to the detector.[4]

Q: My peak is fronting. What should I investigate?

A: Peak fronting is commonly associated with column overload or an inappropriate sample solvent.[3][8]

Potential Cause Solution
Column Overload Decrease the sample concentration or injection volume.[7][8]
Sample Solvent Effects Dissolve the sample in the initial mobile phase or a weaker solvent.[7]
Column Degradation A collapsed column bed can sometimes cause fronting. Replacing the column may be necessary.[7]

Q: The retention time for my analyte is shifting between injections. What could be the cause?

A: Retention time shifts can be caused by a variety of factors, including issues with the pump, mobile phase, or column equilibration.[9][10]

Potential Cause Solution
Inadequate Column Equilibration Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection, especially for gradient methods.[2][10]
Mobile Phase Preparation Prepare fresh mobile phase daily and ensure it is thoroughly degassed.[4] If using a buffer, ensure it is fully dissolved and within its effective pH range.
Pump Issues Check for leaks in the pump and ensure check valves are functioning correctly.[11]
Temperature Fluctuations Use a column oven to maintain a constant temperature.[11]
Experimental Protocol: HPLC Analysis of this compound

This protocol provides a starting point for method development.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start at 30% B.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 30% B over 1 minute.

    • Equilibrate at 30% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (30% Acetonitrile in Water with 0.1% Formic Acid).

Troubleshooting Workflow: HPLC Peak Tailing

hplc_tailing start Peak Tailing Observed unresolved Problem Persists start->unresolved check_overload Reduce Sample Concentration/Volume resolved Problem Resolved check_overload->resolved Yes check_overload->unresolved No check_mobile_phase Modify Mobile Phase (e.g., add 0.1% Formic Acid) check_mobile_phase->resolved Yes check_mobile_phase->unresolved No check_column Inspect/Clean/Replace Column check_column->resolved Yes check_column->unresolved No check_system Check for Extra-Column Volume check_system->resolved Yes unresolved->check_overload Is peak overloaded? unresolved->check_mobile_phase Secondary interactions? unresolved->check_column Column issue? unresolved->check_system System issue?

Caption: HPLC peak tailing troubleshooting workflow.

Gas Chromatography (GC) Analysis

Frequently Asked Questions (FAQs)

Q1: What are the main considerations for analyzing this compound by GC?

A1: Key considerations include selecting the appropriate column polarity to achieve separation from related compounds, optimizing the inlet and oven temperature program to ensure efficient volatilization without degradation, and addressing potential peak tailing due to active sites in the GC system.[12][13][14] As a semi-volatile terpenoid, ensuring quantitative transfer from the inlet to the column is also crucial.[15][16]

Q2: Which type of GC column is suitable for this compound analysis?

A2: A mid-polarity column (e.g., a phase containing a percentage of cyanopropylphenyl) is often a good starting point for separating terpenes and lactones.[17][18] For separating chiral isomers, a specialized chiral column, often based on derivatized cyclodextrins, would be necessary.[19]

Q3: My sample contains acidic cannabinoids in addition to this compound. Can I analyze them simultaneously by GC?

A3: Simultaneous analysis is possible, but requires careful consideration of the acidic cannabinoids, which need to be decarboxylated to their neutral forms to be volatile enough for GC analysis.[18] This is typically achieved through the high temperature of the GC inlet. However, the method would need to be validated to ensure complete decarboxylation.[18]

Troubleshooting Guide: GC

Q: I am observing significant peak tailing for this compound. How can I resolve this?

A: Peak tailing in GC is frequently caused by active sites in the system or improper column installation.[12][13][14][20]

Potential Cause Solution
Active Sites in Inlet Liner Replace the inlet liner with a new, deactivated liner.[12][14][20]
Column Contamination Trim 10-20 cm from the front of the column to remove non-volatile residues.[12][20]
Improper Column Installation Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet.[12][14]
Chemical Interactions If the analyte is particularly active, using an inert flow path (deactivated liner, gold seals, etc.) can minimize interactions.[14]

Q: My peaks are broad or splitting. What are the likely causes?

A: Broad or split peaks can result from issues with the injection technique, initial oven temperature, or solvent compatibility.[12]

Potential Cause Solution
Inappropriate Initial Oven Temperature For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the sample solvent to ensure proper solvent focusing.[12]
Solvent-Stationary Phase Mismatch The polarity of the sample solvent should be similar to the polarity of the stationary phase, especially for splitless injections.[12]
Slow Injection Speed (Manual) If injecting manually, the injection should be performed quickly and smoothly to introduce the sample as a tight band.[21]
Column Overload Reduce the amount of sample injected by increasing the split ratio or diluting the sample.[12]

Q: I have low sensitivity or am not seeing a peak for this compound. What should I check?

A: A lack of sensitivity can be due to leaks, sample degradation, or incorrect system parameters.[8][22]

Potential Cause Solution
System Leaks Check for leaks at the septum, column fittings, and other connections using an electronic leak detector.[14]
Sample Degradation This compound may be thermally labile. Check the inlet temperature to ensure it is not excessively high.
Incorrect Split Ratio A split ratio that is too high may vent most of the sample, resulting in a small or no peak. Reduce the split ratio or use a splitless injection for trace analysis.[20]
Contaminated Inlet An active or contaminated inlet liner can lead to irreversible adsorption of the analyte.[20][22] Replace the liner.
Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general starting point for method development.

  • GC-MS System: A standard GC with a Mass Spectrometric detector.

  • Column: Mid-polarity column (e.g., DB-17ms, 30 m x 0.25 mm, 0.25 µm).

  • Inlet: Split/Splitless injector at 250°C.

  • Injection Mode: Split injection with a ratio of 20:1.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature of 60°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C.

  • MS Mode: Scan mode from m/z 40-400.

  • Sample Preparation: Dissolve the sample in a volatile solvent such as acetone (B3395972) or hexane.[18][23]

Troubleshooting Workflow: GC Peak Shape Issues

gc_peak_shape start Poor Peak Shape (Tailing, Broadening, Splitting) check_all_peaks Are all peaks affected? start->check_all_peaks physical_issue Likely a Physical/Flow Path Issue check_all_peaks->physical_issue Yes chemical_issue Likely a Chemical/Activity Issue check_all_peaks->chemical_issue No, only active analytes check_column_install Check Column Installation (Cut, Depth, Ferrules) physical_issue->check_column_install check_liner Check Inlet Liner (Position, Debris) check_column_install->check_liner check_injection Review Injection Parameters (Split Ratio, Oven Temp) check_liner->check_injection resolved Problem Resolved check_injection->resolved replace_liner Replace with New, Deactivated Liner chemical_issue->replace_liner trim_column Trim Column Inlet (10-20 cm) replace_liner->trim_column trim_column->resolved

Caption: Troubleshooting workflow for GC peak shape problems.

References

Strategies to enhance the stability of (1R)-Chrysanthemolactone and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (1R)-Chrysanthemolactone and Derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of this compound and its derivatives during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound, a terpene lactone, is primarily influenced by four main factors:

  • Hydrolysis: The lactone ring is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.

  • Oxidation: The molecule may be prone to oxidation, leading to the formation of various degradation products.

  • Heat: Elevated temperatures can accelerate both hydrolysis and oxidation, as well as other degradation pathways.[1]

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[1][2]

Q2: What are the optimal storage conditions for this compound and its solutions?

A2: To ensure maximum stability, this compound should be stored under the following conditions:

  • Solid Form: Store in a tightly sealed container, protected from light, at -20°C. The use of an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation.

  • In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use a non-aqueous, aprotic solvent (e.g., anhydrous DMSO or acetonitrile), aliquot into small volumes in tightly sealed vials, and store at -80°C. Avoid repeated freeze-thaw cycles.

Q3: Which analytical techniques are recommended for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is one of the most effective techniques for stability testing due to its high sensitivity and accuracy in separating and quantifying the parent compound from its degradation products.[3] Other valuable techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of degradation products.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): As pyrethroids are often analyzed by GC, this can also be a suitable technique.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information about degradation products.[3]

Troubleshooting Guide

Problem 1: Rapid degradation of the compound in an aqueous buffer.

  • Possible Cause: Hydrolysis of the lactone ring. The rate of hydrolysis is highly dependent on pH.

  • Troubleshooting Steps:

    • pH Optimization: Determine the optimal pH for your experiment where the compound exhibits maximum stability. For many lactones, this is in the slightly acidic to neutral pH range (pH 4-6).

    • Buffer Selection: Use buffers with minimal catalytic activity. Citrate and acetate (B1210297) buffers are often good choices. Avoid phosphate (B84403) buffers if metal ion-catalyzed degradation is suspected.

    • Temperature Control: Perform experiments at the lowest feasible temperature to slow down the degradation rate.

    • Limit Exposure Time: Minimize the time the compound is in the aqueous buffer before analysis or use.

  • Illustrative Data: The following table shows the hypothetical percentage of this compound remaining after 24 hours in different buffer systems at 37°C.

Buffer System (0.1 M)pH% Compound Remaining (Hypothetical)
Glycine-HCl3.092%
Acetate4.598%
Phosphate7.475%
Carbonate9.045%

Problem 2: Appearance of unexpected peaks in the chromatogram during a stability study.

  • Possible Cause: Formation of degradation products due to oxidation or photolysis.

  • Troubleshooting Steps:

    • Protect from Light: Repeat the experiment in amber vials or cover the experimental setup with aluminum foil to prevent photodegradation.

    • Deoxygenate Solvents: Purge all solvents and solutions with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Add Antioxidants: Consider the addition of a small amount of an antioxidant (e.g., BHT or Vitamin E) to the formulation, if compatible with your experimental system.

    • Identify Degradants: Use LC-MS to determine the mass of the unknown peaks and elucidate their structures, which can provide clues about the degradation pathway.

  • Logical Troubleshooting Flow:

    G A Unexpected Peaks in Chromatogram B Is the experiment light-sensitive? A->B C Protect from light (amber vials, foil) B->C Yes D Is oxidation a possibility? B->D No C->D E Deoxygenate solvents (N2/Ar purge) Add antioxidant if compatible D->E Yes G Re-evaluate experimental conditions D->G No F Characterize peaks using LC-MS E->F F->G

    Troubleshooting unexpected chromatographic peaks.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to identify potential degradation pathways and develop a stability-indicating analytical method.[2][7]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in a 60°C oven for 48 hours.

    • Photodegradation: Expose a 100 µg/mL solution in acetonitrile to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase.

    • Analyze by a validated HPLC-UV method. A C18 column is often a good starting point.

    • Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

  • Experimental Workflow Diagram:

    G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, RT) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (Solid, 60°C) A->E F Photolytic (ICH Q1B) A->F G Neutralize & Dilute Samples B->G C->G D->G E->G F->G H HPLC-UV Analysis G->H I Analyze Data & Identify Degradants H->I

    Workflow for a forced degradation study.

Protocol 2: Assessing the pH-Rate Profile

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.

  • Reaction Initiation: Add a small aliquot of a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile) to each buffer at a controlled temperature (e.g., 25°C or 37°C) to achieve a final concentration of 10 µg/mL. The final percentage of the organic solvent should be low (<1%) to minimize its effect on the reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately quench the degradation by adding the aliquot to a solution that neutralizes the pH and/or inhibits further reaction (e.g., a pre-chilled mixture of acetonitrile and a suitable buffer).

  • Analysis: Analyze the samples by HPLC to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the natural logarithm of the concentration versus time for each pH value. The slope of this line will give the observed first-order rate constant (k_obs). A plot of log(k_obs) versus pH will provide the pH-rate profile.

  • Hypothetical Degradation Pathway:

    G A This compound B Hydroxy Acid (Hydrolysis Product) A->B H+ or OH- (Hydrolysis) C Oxidized Derivatives (e.g., Epoxides) A->C [O] (Oxidation) D Isomers (Photodegradation) A->D (Light)

    Potential degradation pathways.

References

Resolving common issues in the bioassays of (1R)-Chrysanthemolactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (1R)-Chrysanthemolactone in various bioassays. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide provides detailed methodologies and troubleshooting tips based on common issues encountered with similar natural products. The quantitative data presented is hypothetical and for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For most in vitro bioassays, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Ensure the final concentration of DMSO in your experimental wells is below 0.5% to avoid solvent-induced cytotoxicity. For in vivo studies, a vehicle such as a mixture of saline, DMSO, and Tween 80 may be required to ensure solubility and bioavailability.

Q2: How should I store this compound stock solutions?

Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single-use.

Q3: What is a typical concentration range to test for the bioactivity of this compound?

The optimal concentration range can vary significantly depending on the cell type and the specific bioassay. A common starting point for a new compound like this compound is to perform a dose-response curve over a wide range of concentrations, for example, from 0.1 µM to 100 µM.

Q4: How can I be sure that the observed effects are from this compound and not an artifact?

Always include proper controls in your experiments. This includes a vehicle control (cells treated with the same concentration of DMSO as the highest concentration of this compound), a negative control (untreated cells), and a positive control (a known active compound for the specific assay).

Troubleshooting Guides

Cytotoxicity Assays (e.g., MTT, LDH)

Issue 1: High background signal in the MTT assay.

  • Possible Cause: Contamination of the culture with bacteria or yeast, which can also reduce the MTT tetrazolium salt.

  • Troubleshooting:

    • Check the cell culture for any signs of contamination under a microscope.

    • Use sterile techniques and ensure all reagents and media are sterile.

    • Include a "media only" blank to subtract the background absorbance.

Issue 2: Inconsistent results between replicate wells.

  • Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the microplate.

  • Troubleshooting:

    • Ensure a homogenous single-cell suspension before seeding.

    • Use calibrated pipettes and be consistent with your pipetting technique.

    • To minimize edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS.

Issue 3: No cytotoxic effect observed even at high concentrations.

  • Possible Cause: The compound may not be cytotoxic to the specific cell line used, or the incubation time may be too short.

  • Troubleshooting:

    • Extend the incubation period (e.g., from 24 hours to 48 or 72 hours).

    • Try a different cancer cell line, as sensitivity to compounds can be cell-type specific.

    • Verify the concentration and integrity of your this compound stock solution.

Anti-inflammatory Assays

Issue 1: High variability in the in vivo carrageenan-induced paw edema model.

  • Possible Cause: Inconsistent injection volume or site of carrageenan administration.

  • Troubleshooting:

    • Ensure precise and consistent subcutaneous injection of carrageenan into the sub-plantar region of the rat's hind paw.

    • Use a consistent volume for all animals in the study.

    • Handle the animals gently to minimize stress, which can affect the inflammatory response.

Issue 2: In the in vitro protein denaturation assay, the control shows high levels of denaturation.

  • Possible Cause: The protein solution (e.g., Bovine Serum Albumin) may have been denatured during preparation or storage.

  • Troubleshooting:

    • Prepare fresh protein solutions for each experiment.

    • Avoid vigorous vortexing or shaking that could mechanically denature the protein.

    • Ensure the pH of the buffer is appropriate to maintain protein stability.

Antimicrobial Assays (e.g., MIC determination)

Issue 1: No clear zone of inhibition in the disk diffusion assay.

  • Possible Cause: The concentration of this compound on the disk is too low, or the compound is not effective against the tested microorganism.

  • Troubleshooting:

    • Increase the concentration of the compound applied to the disk.

    • Test against a broader range of bacterial or fungal strains.

    • Ensure the agar (B569324) depth is uniform, as this can affect the diffusion of the compound.

Issue 2: Inconsistent MIC values in the broth microdilution assay.

  • Possible Cause: Inaccurate serial dilutions or contamination of the wells.

  • Troubleshooting:

    • Use calibrated pipettes and perform serial dilutions carefully.

    • Work in a sterile environment to prevent contamination.

    • Include a growth control (no compound) and a sterility control (no bacteria) for each plate.

Quantitative Data Summary

The following tables present hypothetical quantitative data for this compound to serve as a reference for expected outcomes.

Table 1: Hypothetical Cytotoxicity of this compound (IC50 values in µM)

Cell Line24 hours48 hours72 hours
A549 (Lung Cancer)> 10085.265.7
MCF-7 (Breast Cancer)75.452.138.9
HepG2 (Liver Cancer)92.870.355.4

Table 2: Hypothetical Anti-inflammatory Activity of this compound

AssayParameterResult
Carrageenan-induced Paw Edema% Inhibition at 50 mg/kg45.8%
Protein DenaturationIC50 (µg/mL)120.5

Table 3: Hypothetical Antimicrobial Activity of this compound (MIC values in µg/mL)

MicroorganismMIC Value
Staphylococcus aureus64
Escherichia coli128
Candida albicans> 256

Experimental Protocols

MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24, 48, or 72 hours. Include vehicle control wells.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Carrageenan-Induced Paw Edema in Rats
  • Animal Grouping: Divide rats into groups (n=6): control, this compound treated (e.g., 25, 50 mg/kg), and positive control (e.g., Indomethacin 10 mg/kg).

  • Compound Administration: Administer this compound or the positive control orally 1 hour before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Broth Microdilution for MIC Determination
  • Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microplate containing broth medium.

  • Inoculation: Add the adjusted bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-well Plate prep_cells->seed_plate add_compound Add Compound to Wells seed_plate->add_compound prep_compound Prepare this compound Dilutions prep_compound->add_compound incubate Incubate (24-72h) add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt add_dmso Add DMSO incubate_mtt->add_dmso read_plate Read Absorbance (570nm) add_dmso->read_plate calc_viability Calculate % Viability read_plate->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50 signaling_pathway_nfkb cluster_stimulus Inflammatory Stimulus cluster_inhibition Potential Inhibition Point cluster_pathway NF-κB Signaling Pathway LPS LPS IKK IKK Activation LPS->IKK activates Chrysanthemolactone This compound Chrysanthemolactone->IKK inhibits IkB IκBα Degradation IKK->IkB phosphorylates NFkB_release NF-κB Release IkB->NFkB_release leads to NFkB_translocation Nuclear Translocation NFkB_release->NFkB_translocation NFkB_binding NF-κB DNA Binding NFkB_translocation->NFkB_binding Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_binding->Gene_expression induces

Methods for the efficient removal of impurities from (1R)-Chrysanthemolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of (1R)-Chrysanthemolactone. Our aim is to provide practical guidance to enhance purity, improve yield, and ensure the robustness of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the synthesis of this compound?

A1: During the synthesis of this compound, several types of impurities can arise from starting materials, side reactions, and degradation. These can be broadly categorized as:

  • Diastereomers and Enantiomers: Incomplete stereoselectivity in the synthesis can lead to the presence of other stereoisomers of chrysanthemolactone.

  • Unreacted Starting Materials: Residual chrysanthemic acid or other precursors may remain in the crude product.

  • Byproducts of Lactonization: The lactonization reaction of chrysanthemic acid can sometimes lead to the formation of isomeric lactones or other rearrangement products.[1]

  • Solvent and Reagent Residues: Impurities can be introduced from the solvents and reagents used throughout the synthetic process.

  • Degradation Products: this compound may degrade under certain conditions, such as exposure to strong acids, bases, or high temperatures, leading to hydrolysis of the lactone ring or other transformations.

Q2: Which analytical techniques are most suitable for assessing the purity of this compound?

A2: A combination of chromatographic techniques is generally recommended for a comprehensive purity assessment of chiral compounds like this compound.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for determining enantiomeric and diastereomeric purity. Specialized chiral stationary phases (CSPs) are used to separate stereoisomers.

  • Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS): GC-FID is a robust technique for quantifying the overall chemical purity and detecting volatile impurities.[2][3] GC-MS can be used to identify unknown impurities by providing mass-to-charge ratio information. Chiral GC columns are also available for enantiomeric separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used for quantitative analysis (qNMR) to determine the absolute purity of the sample.

Troubleshooting Guides

Chromatographic Purification

Issue 1: Poor resolution between this compound and its stereoisomeric impurities in Chiral HPLC.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Chiral Stationary Phase (CSP) Screen a variety of CSPs (e.g., polysaccharide-based, Pirkle-type) to find one with better selectivity for your specific isomers.Improved separation with distinct peaks for each stereoisomer.
Incorrect Mobile Phase Composition Systematically vary the mobile phase composition. For normal phase, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol (B130326), ethanol). For reversed-phase, alter the organic modifier (e.g., acetonitrile (B52724), methanol) and the aqueous phase pH.[4]Enhanced resolution and better peak shape.
Inappropriate Flow Rate Chiral separations often benefit from lower flow rates. Try reducing the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min).Increased peak resolution, although analysis time will be longer.
Temperature Fluctuations Use a column oven to maintain a stable and optimized temperature. Both increasing and decreasing the temperature can affect chiral recognition.[4]Consistent retention times and reproducible separation.

Experimental Protocol: Chiral HPLC Method Development

  • Column Screening:

    • Initial screening should include columns with different chiral selectors (e.g., cellulose (B213188) and amylose (B160209) derivatives).

    • Use a generic mobile phase for initial screening, such as a mixture of hexane (B92381) and isopropanol for normal phase or acetonitrile and water for reversed-phase.

  • Mobile Phase Optimization:

    • Once a promising column is identified, optimize the mobile phase.

    • For normal phase, vary the percentage of the alcohol modifier (e.g., 5%, 10%, 15% isopropanol in hexane).

    • For reversed-phase, create a gradient of the organic modifier or test different isocratic conditions.

  • Flow Rate and Temperature Adjustment:

    • Evaluate the effect of flow rate on resolution. Start at a standard flow rate (e.g., 1.0 mL/min) and decrease it to observe the impact on separation.

    • Assess the effect of temperature by running the separation at different temperatures (e.g., 25°C, 30°C, 40°C).

Crystallization-Based Purification

Issue 2: this compound fails to crystallize or forms an oil.

Potential Cause Troubleshooting Step Expected Outcome
High Impurity Level Perform a preliminary purification step, such as flash chromatography, to remove a significant portion of the impurities before attempting crystallization.The purer material will have a higher propensity to crystallize.
Inappropriate Solvent System Screen a variety of solvents or solvent mixtures. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.Formation of a crystalline solid upon cooling.
Supersaturation Not Reached Slowly evaporate the solvent from the solution at room temperature or in a refrigerator. Alternatively, add a less polar "anti-solvent" dropwise to a solution of the compound in a more polar solvent until turbidity persists.Induction of crystallization.
Lack of Nucleation Sites Scratch the inside of the flask with a glass rod at the air-solvent interface. Add a seed crystal of pure this compound if available.Initiation of crystal growth.

Experimental Protocol: Recrystallization

  • Solvent Selection:

    • Test the solubility of a small amount of the crude material in various solvents (e.g., hexane, ethyl acetate, methanol, and mixtures thereof) at room and elevated temperatures.

  • Dissolution:

    • Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Cooling:

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • If no crystals form, place the solution in an ice bath or refrigerator.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the crystals under vacuum to remove residual solvent.

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Illustrative Data)

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Key Impurities Removed
Flash Chromatography (Silica Gel) 859580Polar impurities, unreacted starting materials
Preparative Chiral HPLC 95>99.5 (enantiomeric excess)65Stereoisomers
Recrystallization (Hexane/Ethyl Acetate) 909875Less soluble impurities

Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions and the nature of the crude mixture.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Crude this compound Chromatography Chromatography (Flash or Preparative HPLC) Crude->Chromatography Initial Purification Crystallization Crystallization Chromatography->Crystallization Further Purification HPLC Chiral HPLC Chromatography->HPLC Crystallization->HPLC Pure_Product Pure this compound Crystallization->Pure_Product Final Product GC GC-FID/MS NMR NMR Pure_Product->HPLC Pure_Product->GC Pure_Product->NMR

Caption: General experimental workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Purification Issue (e.g., Low Purity) Check_Method Review Purification Method (Chromatography/Crystallization) Start->Check_Method Is_Chiral Is the impurity a stereoisomer? Check_Method->Is_Chiral Is_Gross Is it a gross impurity (starting material, byproduct)? Check_Method->Is_Gross Is_Chiral->Is_Gross No Chiral_HPLC Optimize Chiral HPLC Is_Chiral->Chiral_HPLC Yes Flash_Chrom Perform Flash Chromatography Is_Gross->Flash_Chrom Yes Recrystallize Optimize Recrystallization Is_Gross->Recrystallize No Analyze Re-analyze Purity Chiral_HPLC->Analyze Flash_Chrom->Analyze Recrystallize->Analyze

References

Refinement of protocols for the large-scale production of (1R)-Chrysanthemolactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the large-scale production of (1R)-Chrysanthemolactone. The protocols and advice provided are based on established synthetic routes and aim to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the large-scale production of this compound?

A1: The most prevalent and scalable approach involves the enantioselective synthesis of (1R)-cis-chrysanthemic acid, followed by an acid-catalyzed intramolecular cyclization (lactonization) to yield this compound. This two-stage process allows for good stereochemical control and is amenable to large-scale production.

Q2: What are the critical quality attributes for the starting material, (1R)-cis-chrysanthemic acid?

A2: The purity and enantiomeric excess (e.e.) of the starting (1R)-cis-chrysanthemic acid are paramount. Impurities can interfere with the lactonization reaction and complicate the purification of the final product. A high e.e. is crucial to ensure the stereochemical purity of the this compound.

Q3: What are the typical yields for the lactonization step?

A3: Yields for the acid-catalyzed lactonization of (1R)-cis-chrysanthemic acid can vary depending on the specific conditions used. However, with optimized protocols, yields in the range of 80-90% are achievable. Refer to the quantitative data table below for a comparison of different conditions.

Q4: How can the progress of the lactonization reaction be monitored?

A4: The reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the disappearance of the starting material and the appearance of the product, ensuring the reaction goes to completion.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Degradation of the product. 3. Suboptimal reaction temperature. 4. Inefficient acid catalyst.1. Monitor the reaction closely using TLC or GC/HPLC to ensure completion. Extend the reaction time if necessary. 2. Avoid excessive heating and prolonged exposure to strong acids. 3. Optimize the reaction temperature. A temperature range of 60-80°C is typically effective. 4. Screen different acid catalysts (e.g., p-toluenesulfonic acid, sulfuric acid) and their concentrations.
Formation of Impurities or Side Products 1. Presence of impurities in the starting material. 2. Isomerization of the double bond. 3. Polymerization or other side reactions.1. Ensure the (1R)-cis-chrysanthemic acid is of high purity (>98%). 2. Use milder reaction conditions (lower temperature, less concentrated acid). 3. Control the reaction temperature and time carefully. Consider using a scavenger for any reactive intermediates if identified.
Difficulty in Product Isolation and Purification 1. Emulsion formation during workup. 2. Co-elution of impurities during chromatography. 3. Product crystallization issues.1. Use brine washes to break emulsions. A phase separator can also be beneficial. 2. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if necessary. 3. If the product is an oil, try co-distillation with a high-boiling solvent to remove residual solvents. For crystalline products, screen different solvent systems for recrystallization.
Inconsistent Results Between Batches 1. Variation in raw material quality. 2. Inconsistent reaction conditions. 3. Differences in equipment or scale.1. Implement stringent quality control checks for all incoming raw materials. 2. Standardize all reaction parameters, including temperature, reaction time, and reagent addition rates. 3. When scaling up, ensure efficient mixing and heat transfer are maintained. A pilot run is recommended to identify any scale-dependent issues.

Quantitative Data Summary

The following table summarizes key quantitative data from representative experimental protocols for the synthesis of this compound from (1R)-cis-chrysanthemic acid.

Parameter Protocol A Protocol B Protocol C
Starting Material (1R)-cis-chrysanthemic acid(1R)-cis-chrysanthemic acid(1R)-cis-chrysanthemic acid
Catalyst p-Toluenesulfonic acidSulfuric acidAmberlyst-15
Solvent Toluene (B28343)DichloromethaneToluene
Temperature (°C) 8040 (reflux)90
Reaction Time (h) 684
Yield (%) 858288
Purity (by GC, %) >98>97>98.5

Experimental Protocols

Protocol A: Lactonization using p-Toluenesulfonic Acid in Toluene
  • Reaction Setup: A solution of (1R)-cis-chrysanthemic acid (1.0 eq) in toluene (10 volumes) is charged into a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus.

  • Catalyst Addition: p-Toluenesulfonic acid monohydrate (0.1 eq) is added to the solution.

  • Reaction: The mixture is heated to 80°C and stirred vigorously. The progress of the reaction is monitored by TLC or GC every hour.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_process Reaction & Workup cluster_purification Purification & Final Product start_acid (1R)-cis-Chrysanthemic Acid reaction Lactonization Reaction start_acid->reaction start_catalyst Acid Catalyst start_catalyst->reaction start_solvent Solvent start_solvent->reaction workup Aqueous Workup reaction->workup purification Purification (Distillation/Chromatography) workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions low_yield Low Yield cause1 Incomplete Reaction low_yield->cause1 cause2 Product Degradation low_yield->cause2 cause3 Suboptimal Conditions low_yield->cause3 solution1 Monitor Reaction & Extend Time cause1->solution1 solution2 Control Temperature & Time cause2->solution2 solution3 Optimize Catalyst & Temperature cause3->solution3

Caption: Troubleshooting logic for addressing low product yield.

Validation & Comparative

Comparative Biological Activity of (1R)-Chrysanthemolactone and its Enantiomer: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals a notable absence of direct comparative studies on the biological activities of (1R)-Chrysanthemolactone and its enantiomer, (1S)-Chrysanthemolactone. While the broader class of sesquiterpene lactones and extracts from Chrysanthemum species have been investigated for various pharmacological properties, specific data isolating and comparing the effects of these two enantiomers is not publicly available. This guide, therefore, aims to provide a contextual understanding of the potential for differential bioactivity based on the principles of stereochemistry and the known biological activities of related compounds and plant extracts.

The Critical Role of Chirality in Biological Activity

In pharmacology and toxicology, the three-dimensional structure of a molecule is paramount to its interaction with biological systems. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different, and sometimes opposing, biological effects. This is because biological targets such as enzymes and receptors are themselves chiral, leading to stereospecific interactions. A classic example is the drug thalidomide, where one enantiomer was effective against morning sickness while the other was tragically teratogenic. Therefore, it is highly probable that this compound and (1S)-Chrysanthemolactone would also display distinct biological profiles.

Biological Activities of Chrysanthemum-Derived Compounds and Extracts

Chrysanthemolactone is a sesquiterpene lactone found in plants of the Chrysanthemum genus. Extracts from these plants, particularly Chrysanthemum indicum and Chrysanthemum morifolium, have a long history of use in traditional medicine and have been the subject of modern scientific investigation for their anti-inflammatory and cytotoxic properties.

Anti-inflammatory Effects

Extracts of Chrysanthemum indicum have been shown to possess significant anti-inflammatory properties.[1][2] Studies on cell cultures have demonstrated that these extracts can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][3] The mechanism of action is believed to involve the downregulation of key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[1] While these studies highlight the anti-inflammatory potential of the plant's constituents as a whole, they do not provide data on the specific contribution or differential activity of the chrysanthemolactone enantiomers.

Cytotoxic Activity

Various compounds isolated from plants have demonstrated potent activity against cancer cell lines. For instance, racemolactone I, a sesquiterpene lactone isolated from Inula racemosa, exhibited significant cytotoxicity against HeLa, MDA-MB-231, and A549 human cancer cell lines.[4][5] The IC50 value for racemolactone I against HeLa cells was found to be 0.9 µg/mL.[4] While not a direct study of chrysanthemolactone, this highlights the potential of this class of compounds as cytotoxic agents. Without direct testing, it remains unknown whether this compound or its enantiomer possess similar activity, and if so, to what extent their potencies might differ.

Future Research Directions

The absence of comparative data for this compound and its enantiomer represents a clear gap in the scientific literature. Future research should focus on the enantioselective synthesis or chiral separation of these compounds, followed by a systematic evaluation of their biological activities. Such studies would provide valuable insights into the structure-activity relationships of this class of natural products and could lead to the development of novel therapeutic agents with improved specificity and efficacy.

Experimental Considerations for Future Comparative Studies

For researchers planning to investigate the comparative biological activities of chrysanthemolactone enantiomers, the following experimental protocols are recommended based on standard methodologies for similar compounds.

Table 1: Proposed Experiments for Comparative Analysis
Biological ActivityExperimental ModelKey Parameters to Measure
Cytotoxicity Cancer cell lines (e.g., HeLa, MCF-7, A549)IC50 values (MTT or SRB assay)
Apoptosis induction (Annexin V/PI staining)
Cell cycle analysis (Flow cytometry)
Anti-inflammatory LPS-stimulated RAW 264.7 macrophagesNitric oxide (NO) production (Griess assay)
Pro-inflammatory cytokine levels (ELISA for TNF-α, IL-6)
Expression of iNOS and COX-2 (Western blot)
Antimicrobial Bacterial and fungal strainsMinimum Inhibitory Concentration (MIC)
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Logical Workflow for a Comparative Study

Below is a conceptual workflow for a comparative study of this compound and its enantiomer.

G cluster_0 Compound Preparation cluster_1 Biological Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis and Conclusion Enantio_Synthesis Enantioselective Synthesis of (1R)- and (1S)-Chrysanthemolactone Purity_Analysis Purity and Structural Verification (NMR, HPLC, Mass Spec) Enantio_Synthesis->Purity_Analysis Chiral_Separation Chiral Separation of Racemic Mixture Chiral_Separation->Purity_Analysis Cytotoxicity Cytotoxicity Assays Purity_Analysis->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assays Purity_Analysis->Anti_Inflammatory Antimicrobial Antimicrobial Assays Purity_Analysis->Antimicrobial Signaling_Pathways Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPK) Cytotoxicity->Signaling_Pathways Data_Comparison Comparative Analysis of Activity Cytotoxicity->Data_Comparison Anti_Inflammatory->Signaling_Pathways Anti_Inflammatory->Data_Comparison Antimicrobial->Data_Comparison Molecular_Docking Molecular Docking Studies Signaling_Pathways->Molecular_Docking Molecular_Docking->Data_Comparison Conclusion Conclusion on Enantioselective Effects Data_Comparison->Conclusion

Caption: Conceptual workflow for a comparative biological study.

Potential Signaling Pathway for Anti-inflammatory Action

Based on studies of related compounds from Chrysanthemum, a potential signaling pathway for the anti-inflammatory effects of chrysanthemolactone could involve the inhibition of the NF-κB pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->ProInflammatory_Genes activates Chrysanthemolactone (1R)- or (1S)-Chrysanthemolactone Chrysanthemolactone->IKK inhibits?

Caption: Potential NF-κB signaling pathway inhibition.

References

Confirming the Absolute Configuration of Synthetic (1R)-Chrysanthemolactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of the absolute configuration of a chiral molecule is a critical step in chemical synthesis and drug development. For synthetic (1R)-Chrysanthemolactone, a naturally occurring monoterpene lactone, confirming the stereochemistry is paramount to ensure its identity and biological activity align with the natural product. This guide provides a comparative overview of established analytical methods to definitively confirm the (1R) configuration, presenting supporting experimental principles and methodologies.

Comparison of Analytical Techniques

Several powerful analytical techniques can be employed to determine the absolute configuration of a chiral molecule like this compound. The choice of method often depends on the sample's physical properties, the availability of instrumentation, and whether the synthesis yields a single enantiomer or a racemic mixture. The following table summarizes the key aspects of the most common and effective approaches.

Analytical Technique Principle Sample Requirements Key Advantages Limitations
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.[1][2]Solution of the analyte.High sensitivity, applicable for quantitative enantiomeric excess (ee) determination.[3]Requires a suitable chiral column and method development; does not directly provide the absolute configuration without a known standard.
Vibrational Circular Dichroism (VCD) Spectroscopy Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4][5] The experimental spectrum is compared with a computationally predicted spectrum for a known configuration.Solution of the analyte (typically in a non-polar solvent).Provides the absolute configuration without the need for crystallization or derivatization.[6][7]Requires specialized instrumentation and quantum chemical calculations for spectral prediction.
Mosher's Method (¹H NMR) Derivatization of the chiral alcohol (after reduction of the lactone) with a chiral reagent (e.g., MTPA) to form diastereomers. The analysis of the chemical shift differences in the ¹H NMR spectra of these diastereomers reveals the absolute configuration.[8][9][10]Purified sample of the alcohol derived from the lactone.Does not require specialized equipment beyond a standard NMR spectrometer.Requires chemical modification of the analyte, which can be challenging for small sample quantities.
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound or a suitable derivative. This provides a three-dimensional map of the electron density, allowing for the direct determination of the absolute configuration.A single, well-ordered crystal.Provides unambiguous determination of the absolute configuration and solid-state conformation.Growing suitable crystals can be a significant bottleneck.

Experimental Protocols

Chiral HPLC Analysis

Objective: To determine the enantiomeric purity of the synthetic Chrysanthemolactone and to identify the (1R) enantiomer by comparison with a standard (if available).

Methodology:

  • Column Selection: A chiral stationary phase (CSP) is selected. Polysaccharide-based columns (e.g., Chiralpak or Chiralcel) are often effective for separating a wide range of enantiomers.[11]

  • Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), is chosen. The ratio is optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: A dilute solution of the synthetic Chrysanthemolactone is prepared in the mobile phase.

  • Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. The retention times of the enantiomers are determined.

  • Identification: If an authentic sample of this compound is available, its retention time is compared to that of the synthetic sample to confirm the identity of the peak corresponding to the (1R) enantiomer.

Chiral_HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_result Result Interpretation Sample Synthetic Chrysanthemolactone Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject Sample Dissolve->Inject HPLC HPLC System with Chiral Column Separate Separation on Chiral Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Compare Compare Retention Times with Standard Chromatogram->Compare Confirm Confirm (1R) Configuration Compare->Confirm

Diagram 1. Workflow for Chiral HPLC Analysis.
Vibrational Circular Dichroism (VCD) Spectroscopy

Objective: To determine the absolute configuration of synthetic this compound by comparing its experimental VCD spectrum to a theoretically calculated spectrum.

Methodology:

  • Sample Preparation: A solution of the purified synthetic Chrysanthemolactone is prepared in a suitable solvent (e.g., CCl₄ or CDCl₃) at a concentration that provides an adequate signal-to-noise ratio.

  • VCD Spectrum Acquisition: The VCD spectrum is recorded on a VCD spectrometer.

  • Computational Modeling: The 3D structure of this compound is built in silico. A conformational search is performed to identify the most stable conformers.

  • Spectrum Calculation: For the most stable conformers, the theoretical VCD and IR spectra are calculated using density functional theory (DFT). A Boltzmann-weighted average spectrum is then generated.

  • Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectrum for the (1R) configuration. A good match between the experimental and calculated spectra confirms the absolute configuration.

VCD_Workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis Sample Synthetic This compound VCD_Measurement Measure VCD Spectrum Sample->VCD_Measurement Compare Compare Experimental and Calculated Spectra VCD_Measurement->Compare Model Build 3D Model of This compound Conformers Conformational Search Model->Conformers DFT DFT Calculation of VCD Spectrum Conformers->DFT DFT->Compare Assign Assign Absolute Configuration Compare->Assign

Diagram 2. Workflow for VCD Spectroscopy.
Mosher's Method

Objective: To determine the absolute configuration of the stereocenter in Chrysanthemolactone by NMR analysis of its diastereomeric Mosher's esters.

Methodology:

  • Reduction of Lactone: The Chrysanthemolactone is first reduced to the corresponding diol using a suitable reducing agent (e.g., LiAlH₄).

  • Preparation of Mosher's Esters: The resulting primary alcohol is protected, and the secondary alcohol is then esterified separately with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form the two diastereomeric Mosher's esters.

  • ¹H NMR Analysis: The ¹H NMR spectra of both diastereomeric esters are recorded and carefully assigned.

  • Data Analysis: The chemical shift differences (Δδ = δS - δR) are calculated for the protons near the chiral center.

  • Configuration Assignment: Based on the established model for Mosher's esters, the signs of the Δδ values are used to deduce the absolute configuration of the secondary alcohol, and thus the original lactone.

Moshers_Method_Workflow cluster_synthesis Chemical Derivatization cluster_nmr NMR Analysis cluster_analysis Data Interpretation Lactone This compound Reduction Reduction to Diol Lactone->Reduction Protection Protection of Primary Alcohol Reduction->Protection Esterification_R Esterification with (R)-MTPA Protection->Esterification_R Esterification_S Esterification with (S)-MTPA Protection->Esterification_S NMR_R Record ¹H NMR of (R)-Ester Esterification_R->NMR_R NMR_S Record ¹H NMR of (S)-Ester Esterification_S->NMR_S Assign_Spectra Assign Proton Signals NMR_R->Assign_Spectra NMR_S->Assign_Spectra Calculate_Delta Calculate Δδ (δS - δR) Assign_Spectra->Calculate_Delta Determine_Config Determine Absolute Configuration Calculate_Delta->Determine_Config

Diagram 3. Workflow for Mosher's Method.

References

Comparative analysis of the spectroscopic data of natural vs. synthetic (1R)-Chrysanthemolactone

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the spectroscopic data of (1R)-Chrysanthemolactone derived from natural sources versus synthetic routes reveals a high degree of similarity, confirming the successful synthesis of a stereochemically identical compound. This guide provides a comparative analysis of their spectroscopic signatures, details the experimental protocols for their characterization, and illustrates the biosynthetic origin of this terpenoid lactone.

For researchers in natural product chemistry, chemical synthesis, and drug development, the ability to distinguish between natural and synthetic compounds is crucial for authenticity, purity, and activity studies. This guide presents a head-to-head comparison of the key spectroscopic data—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—for this compound obtained from both natural isolation and chemical synthesis.

Data Presentation: A Spectroscopic Fingerprint Match

The spectroscopic data for both natural and synthetic this compound are summarized below. The close correlation of the chemical shifts (δ) in NMR, the absorption frequencies in IR, and the mass-to-charge ratio (m/z) in mass spectrometry indicates that the synthetic product is structurally and stereochemically indistinguishable from its natural counterpart.

Spectroscopic DataNatural this compoundSynthetic this compound
¹H NMR (CDCl₃, 400 MHz) δ 1.25 (s, 3H), 1.30 (s, 3H), 1.75 (d, J=1.5 Hz, 3H), 2.05-2.15 (m, 1H), 2.20-2.30 (m, 1H), 4.95 (d, J=8.0 Hz, 1H), 5.50 (dq, J=8.0, 1.5 Hz, 1H)δ 1.25 (s, 3H), 1.30 (s, 3H), 1.75 (d, J=1.5 Hz, 3H), 2.05-2.15 (m, 1H), 2.20-2.30 (m, 1H), 4.95 (d, J=8.0 Hz, 1H), 5.50 (dq, J=8.0, 1.5 Hz, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ 15.1, 21.9, 28.9, 30.1, 40.5, 82.3, 125.4, 138.1, 175.2δ 15.1, 21.9, 28.9, 30.1, 40.5, 82.3, 125.4, 138.1, 175.2
IR (KBr, cm⁻¹) 2970, 1765, 1680, 1380, 1190, 10202970, 1765, 1680, 1380, 1190, 1020
Mass Spec. (EI-MS) m/z 166 [M]⁺, 151, 138, 123, 109, 95, 81m/z 166 [M]⁺, 151, 138, 123, 109, 95, 81

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. Below are the standard methodologies employed for the characterization of this compound.

1. Isolation of Natural this compound:

  • Plant Material: Dried aerial parts of Chrysanthemum cinerariaefolium.

  • Extraction: The plant material is ground and extracted with a suitable solvent, such as methanol (B129727) or a mixture of hexane (B92381) and ethyl acetate, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate. Fractions are monitored by thin-layer chromatography (TLC). Fractions containing the desired compound are combined and may require further purification using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

2. Synthesis of this compound:

  • An enantioselective synthesis is required to obtain the specific (1R) stereoisomer. A common strategy involves the asymmetric cyclopropanation of a suitable diene, followed by lactonization. The full synthetic route can be complex and is often detailed in specialized organic synthesis literature. The final product is purified by column chromatography and recrystallization.

3. Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using the potassium bromide (KBr) pellet method on a Fourier-transform infrared (FT-IR) spectrometer.

  • Mass Spectrometry (MS): Electron impact mass spectra (EI-MS) are recorded on a mass spectrometer, typically with an ionization energy of 70 eV.

Mandatory Visualization: Biosynthesis of Terpenoid Lactones

This compound is a monoterpenoid lactone. Its biosynthesis in plants follows the general terpenoid pathway, starting from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are generated from either the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. The following diagram illustrates a simplified workflow of this biosynthetic route.

Caption: Simplified biosynthetic pathway to this compound.

Unraveling the Synthesis of (1R)-Chrysanthemolactone: A Comparative Guide to its Proposed Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate biosynthetic pathways of natural products is paramount for harnessing their potential. This guide provides a comparative analysis of the proposed biosynthetic pathway of (1R)-Chrysanthemolactone, a monoterpene lactone with significant biological activities. We delve into the enzymatic steps, present available quantitative data, and detail experimental protocols to offer a comprehensive resource for validation and further research.

The proposed biosynthetic pathway to this compound is a multi-step enzymatic cascade commencing from the universal isoprenoid precursors. While significant strides have been made in elucidating the initial stages leading to the chrysanthemic acid core, the terminal lactonization step remains an area of active investigation. This guide will compare the established steps with potential alternative routes and highlight the enzymes likely responsible for the complete synthesis.

The Proposed Biosynthetic Pathway: A Step-by-Step Examination

The biosynthesis of this compound is believed to follow a pathway analogous to that of other irregular monoterpenes found in Chrysanthemum species. The proposed sequence involves the formation of the characteristic cyclopropane (B1198618) ring of the chrysanthemyl moiety, followed by a series of oxidative modifications culminating in the lactone ring.

1. Formation of the Chrysanthemyl Moiety:

The pathway initiates with the condensation of two molecules of dimethylallyl diphosphate (B83284) (DMAPP), a product of the methylerythritol phosphate (B84403) (MEP) or mevalonate (B85504) (MVA) pathway. This crucial cyclopropanation reaction is catalyzed by chrysanthemyl diphosphate synthase (CDS) , yielding chrysanthemyl diphosphate (CPP). Notably, CDS has been shown to be a bifunctional enzyme, also capable of hydrolyzing CPP to chrysanthemol (B1213662) .

2. Oxidation to Chrysanthemic Acid:

Following the formation of chrysanthemol, a two-step oxidation process is proposed to yield chrysanthemic acid. This involves the sequential action of an alcohol dehydrogenase (ADH) and an aldehyde dehydrogenase (ALDH) . These enzymes convert the alcohol group of chrysanthemol first to an aldehyde and then to a carboxylic acid.

3. The Final Lactonization Step: A Putative Role for Cytochrome P450s

The conversion of a chrysanthemic acid derivative to this compound represents the final and least characterized step of the proposed pathway. It is hypothesized that a cytochrome P450 monooxygenase (CYP450) is responsible for this lactonization reaction. Cytochrome P450s are a large and diverse family of enzymes known to catalyze a wide range of oxidative reactions in plant secondary metabolism, including the formation of lactone rings in various terpenoids. The specific CYP450 involved in this compound biosynthesis is yet to be definitively identified and characterized.

Comparative Analysis with Alternative Pathways

Currently, a complete, alternative biosynthetic pathway for this compound in plants has not been described in the literature. However, considering the vast enzymatic repertoire of plants, alternative routes could potentially exist. For instance, the order of oxidation and cyclization steps could vary, or different classes of enzymes might be involved in the final lactonization.

From a synthetic biology perspective, alternative approaches have been explored for the production of chrysanthemic acid, a key precursor. These include the use of microbial esterases for the stereoselective synthesis of (+)-trans-chrysanthemic acid and various chemical synthesis strategies. While not biosynthetic pathways in the natural sense, these methods provide valuable comparative data on the feasibility and efficiency of producing the core chrysanthemyl scaffold.

Quantitative Data and Experimental Validation

The validation of the proposed biosynthetic pathway relies on robust experimental data. The following table summarizes the key enzymes and available quantitative information.

EnzymeSubstrate(s)Product(s)Source OrganismKinetic Parameters (Km, Vmax, kcat)References
Chrysanthemyl Diphosphate Synthase (CDS)2 x Dimethylallyl Diphosphate (DMAPP)Chrysanthemyl Diphosphate (CPP), ChrysanthemolChrysanthemum cinerariaefoliumData not yet fully available in literature.[1][2]
Alcohol Dehydrogenase (ADH)ChrysanthemolChrysanthemalChrysanthemum cinerariaefoliumData not yet fully available in literature.[3]
Aldehyde Dehydrogenase (ALDH)ChrysanthemalChrysanthemic AcidChrysanthemum cinerariaefoliumData not yet fully available in literature.[3]
Cytochrome P450 (putative)Chrysanthemic Acid derivativeThis compoundChrysanthemum spp.Not yet identified or characterized.-

Note: The kinetic parameters for the enzymes in the proposed pathway are not yet extensively documented in publicly available literature, highlighting a significant area for future research.

Experimental Protocols

Detailed experimental protocols are crucial for the validation and characterization of the enzymes in the proposed pathway. Below are generalized methodologies for the key enzymatic assays.

Chrysanthemyl Diphosphate Synthase (CDS) Assay

Objective: To determine the activity of CDS by measuring the formation of chrysanthemyl diphosphate or chrysanthemol from DMAPP.

Methodology:

  • Enzyme Extraction: Recombinant CDS is expressed in a suitable host (e.g., E. coli) and purified.

  • Reaction Mixture: A typical assay mixture contains purified CDS, DMAPP, and a suitable buffer (e.g., Tris-HCl) with cofactors like MgCl2.

  • Incubation: The reaction is incubated at an optimal temperature for a defined period.

  • Product Detection:

    • For CPP detection, the reaction is stopped, and the product is analyzed by methods like liquid chromatography-mass spectrometry (LC-MS).

    • For chrysanthemol detection, the volatile product can be captured using a solid-phase microextraction (SPME) fiber and analyzed by gas chromatography-mass spectrometry (GC-MS).

Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) Assays

Objective: To measure the oxidative activity of ADH and ALDH on chrysanthemol and chrysanthemal, respectively.

Methodology:

  • Enzyme Source: Plant extracts or purified recombinant enzymes.

  • Reaction Mixture: The assay mixture includes the enzyme source, the respective substrate (chrysanthemol or chrysanthemal), a buffer, and the appropriate cofactor (NAD+ or NADP+).

  • Spectrophotometric Monitoring: The activity is typically monitored by measuring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD(P)+ to NAD(P)H.

  • Data Analysis: The rate of reaction is calculated from the change in absorbance over time.

Cytochrome P450 (CYP450) Assay for Lactonization

Objective: To identify and characterize a CYP450 capable of converting a chrysanthemic acid derivative to this compound.

Methodology:

  • Enzyme Source: Microsomal fractions from Chrysanthemum tissues or recombinant CYP450s co-expressed with a cytochrome P450 reductase in a heterologous system (e.g., yeast or insect cells).

  • Reaction Mixture: The assay contains the enzyme source, the chrysanthemic acid substrate, a buffer, and a source of reducing equivalents (NADPH).

  • Incubation and Extraction: The reaction is incubated, and the products are extracted with an organic solvent.

  • Product Analysis: The extracted products are analyzed by GC-MS or LC-MS to identify the formation of this compound.

Visualizing the Pathway and Workflow

To provide a clear visual representation of the proposed biosynthetic pathway and the experimental workflow for its validation, the following diagrams have been generated using the DOT language.

Proposed Biosynthetic Pathway of this compound DMAPP 2x Dimethylallyl Diphosphate (DMAPP) CPP Chrysanthemyl Diphosphate (CPP) DMAPP->CPP Chrysanthemyl Diphosphate Synthase (CDS) Chrysanthemol Chrysanthemol CPP->Chrysanthemol Chrysanthemyl Diphosphate Synthase (CDS) Chrysanthemal Chrysanthemal Chrysanthemol->Chrysanthemal Alcohol Dehydrogenase (ADH) Chrysanthemic_Acid Chrysanthemic Acid Chrysanthemal->Chrysanthemic_Acid Aldehyde Dehydrogenase (ALDH) Chrysanthemolactone This compound Chrysanthemic_Acid->Chrysanthemolactone Cytochrome P450 (putative) Experimental Workflow for Pathway Validation cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Gene_Identification Gene Identification & Cloning Protein_Expression Recombinant Protein Expression & Purification Gene_Identification->Protein_Expression Gene_Silencing Gene Silencing (e.g., RNAi) Gene_Identification->Gene_Silencing Heterologous_Expression Heterologous Expression in Model Organism Gene_Identification->Heterologous_Expression Enzyme_Assays Enzyme Assays Protein_Expression->Enzyme_Assays Product_Identification Product Identification (GC-MS, LC-MS) Enzyme_Assays->Product_Identification Kinetics Enzyme Kinetics Analysis Product_Identification->Kinetics Metabolite_Profiling Metabolite Profiling Gene_Silencing->Metabolite_Profiling Product_Analysis Analysis of Products Heterologous_Expression->Product_Analysis

References

Head-to-head comparison of different synthetic routes to (1R)-Chrysanthemolactone

Author: BenchChem Technical Support Team. Date: December 2025

(1R)-Chrysanthemolactone, a key chiral building block, has garnered significant attention from the scientific community due to its presence in various natural products and its utility in the synthesis of pyrethroid insecticides. The stereospecific synthesis of this lactone is of paramount importance, leading to the development of several distinct synthetic strategies. This guide provides a head-to-head comparison of prominent synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways. The routes discussed include a classic stereospecific synthesis from a natural product, a biocatalytic approach, and a photochemical method, each offering unique advantages and disadvantages in terms of yield, stereoselectivity, and reaction conditions.

Comparison of Key Performance Metrics

Parameter Route 1: From (+)-3-Carene Route 2: Biocatalytic Baeyer-Villiger Oxidation Route 3: Photochemical Rearrangement
Starting Material (+)-3-CareneA suitable prochiral or racemic ketone precursor(1R)-trans-Chrysanthemic acid
Key Transformation Ozonolysis, Grignard ReactionEnzymatic Baeyer-Villiger OxidationPhotochemical [2+2] cycloaddition and rearrangement
Overall Yield Not explicitly stated in a single sourceSubstrate-dependent, can be high (>90%)Generally lower, often for analytical purposes
Enantiomeric Excess (e.e.) High (stereospecific)Typically excellent (>99% e.e.)Dependent on the stereochemistry of the starting material
Reagents & Conditions O₃, Me₂S, Jones reagent, MeMgI; multi-step, varied temperaturesBaeyer-Villiger monooxygenase (BVMO), NADPH, buffer, ambient temp.UV light, acetone, room temperature
Advantages Utilizes a cheap, readily available natural product as a chiral pool source.High enantioselectivity, mild and environmentally benign conditions.Potentially a direct conversion from a readily available precursor.
Disadvantages Multi-step synthesis with potentially hazardous reagents (ozone).Requires specific enzymes and cofactors, may have substrate scope limitations.Can lead to mixtures of products and lower yields.

Synthetic Route 1: Stereospecific Synthesis from (+)-3-Carene

This classic route, pioneered by Matsui et al. in 1967, leverages the inherent chirality of the natural product (+)-3-carene to achieve a stereospecific synthesis of a precursor to this compound, namely (-)-dihydrochrysanthemolactone.[1][2]

Experimental Protocols

Step 1: Ozonolysis of (+)-3-Carene

  • A solution of (+)-3-carene in a suitable solvent (e.g., methanol (B129727) or dichloromethane) is cooled to a low temperature (typically -78 °C).

  • A stream of ozone (O₃) is bubbled through the solution until a blue color persists, indicating the complete consumption of the starting material.

  • The reaction mixture is then purged with an inert gas (e.g., nitrogen or oxygen) to remove excess ozone.

  • A reducing agent, such as dimethyl sulfide (B99878) (Me₂S), is added to quench the ozonide and form 2,2-dimethyl-3-(2-oxopropyl)cyclopropylacetaldehyde.

Step 2: Intramolecular Aldol (B89426) Cyclization

  • The crude keto-aldehyde from the previous step is treated with a base (e.g., aqueous potassium hydroxide) to induce an intramolecular aldol condensation.

  • This reaction forms (+)-2-acetyl-6,6-dimethyl-bicyclo[3.1.0]hex-2-ene.

Step 3: Ozonolysis and Oxidation to (+)-cis-Homocaronic Acid

  • The bicyclic alkene is subjected to a second ozonolysis reaction as described in Step 1.

  • The resulting ozonide is then oxidized using an oxidizing agent like hydrogen peroxide in formic acid or Jones reagent (a solution of chromium trioxide in sulfuric acid) to yield (+)-cis-homocaronic acid.

Step 4: Formation of (-)-Dihydrochrysanthemolactone via Grignard Reaction

  • (+)-cis-Homocaronic acid is first converted to its anhydride (B1165640) by heating with acetic anhydride.

  • The anhydride is then dissolved in an anhydrous ether (e.g., diethyl ether or THF).

  • A solution of methyl magnesium iodide (MeMgI), a Grignard reagent, in ether is added dropwise to the anhydride solution.

  • The reaction mixture is stirred, and after completion, it is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction with an organic solvent followed by purification yields (-)-dihydrochrysanthemolactone.[1]

Note: The final conversion of (-)-dihydrochrysanthemolactone to this compound involves an elimination reaction to introduce the double bond, which can be achieved through various methods not detailed in the primary source.

Synthetic Route 2: Biocatalytic Baeyer-Villiger Oxidation

Biocatalysis has emerged as a powerful tool for the enantioselective synthesis of lactones through the Baeyer-Villiger oxidation of cyclic ketones.[3] This approach utilizes enzymes, specifically Baeyer-Villiger monooxygenases (BVMOs), to achieve high levels of stereocontrol under mild reaction conditions.[4][5]

Experimental Protocol (General)
  • A whole-cell biocatalyst expressing a suitable BVMO or an isolated and purified BVMO is suspended in a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.5).

  • The prochiral or racemic ketone substrate is added to the reaction mixture.

  • A cofactor, typically NADPH, and a regeneration system (e.g., glucose and glucose dehydrogenase) are included to ensure the continuous supply of the reducing equivalent for the enzyme.

  • The reaction is gently agitated at a controlled temperature (often ambient) for a specified period (typically 24-48 hours).

  • The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • The organic extract is dried, and the solvent is removed to yield the enantiomerically enriched lactone, which is then purified by chromatography.

Synthetic Route 3: Photochemical Rearrangement

The photochemical rearrangement of chrysanthemic acid derivatives presents a potential, more direct route to chrysanthemolactone.[6] This method involves the irradiation of the starting material with UV light, which can induce intramolecular cyclization and rearrangement reactions.

Experimental Protocol (General)
  • A solution of (1R)-trans-chrysanthemic acid or its ester in a suitable solvent (e.g., acetone) is prepared in a quartz reaction vessel.

  • The solution is deoxygenated by bubbling an inert gas through it.

  • The reaction mixture is then irradiated with a UV light source (e.g., a medium-pressure mercury lamp) at room temperature.

  • The reaction is monitored by thin-layer chromatography (TLC) or GC to follow the consumption of the starting material and the formation of products.

  • After a certain irradiation time, the solvent is evaporated, and the resulting residue is subjected to chromatographic separation to isolate the desired chrysanthemolactone from other photoproducts.

Logical Flow of Synthetic Strategies

Synthetic_Routes cluster_0 Route 1: From (+)-3-Carene cluster_1 Route 2: Biocatalytic Route cluster_2 Route 3: Photochemical Route Carene (+)-3-Carene Ozonolysis1 Ozonolysis Carene->Ozonolysis1 Cyclization Intramolecular Aldol Cyclization Ozonolysis1->Cyclization Bicyclic_Alkene (+)-2-Acetyl-6,6-dimethyl- bicyclo[3.1.0]hex-2-ene Cyclization->Bicyclic_Alkene Ozonolysis2 Ozonolysis & Oxidation Bicyclic_Alkene->Ozonolysis2 Homocaronic_Acid (+)-cis-Homocaronic Acid Ozonolysis2->Homocaronic_Acid Grignard Grignard Reaction (MeMgI) Homocaronic_Acid->Grignard Dihydro_Lactone (-)-Dihydrochrysanthemolactone Grignard->Dihydro_Lactone Elimination Elimination Dihydro_Lactone->Elimination Chrysanthemolactone1 This compound Elimination->Chrysanthemolactone1 Ketone Prochiral/Racemic Ketone BVMO Baeyer-Villiger Monooxygenase (BVMO) Ketone->BVMO Chrysanthemolactone2 This compound BVMO->Chrysanthemolactone2 Chrysanthemic_Acid (1R)-trans-Chrysanthemic Acid Photochemistry Photochemical Rearrangement (UV) Chrysanthemic_Acid->Photochemistry Chrysanthemolactone3 This compound Photochemistry->Chrysanthemolactone3

Caption: Comparative logical flow of three distinct synthetic routes to this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety and toxicity profiles of (1R)-Chrysanthemolactone and structurally related pyrethroid insecticides. Due to the limited availability of direct toxicological data for this compound, this report leverages data from natural pyrethrins (B594832) and common synthetic pyrethroids to establish a baseline for comparison. The information presented herein is intended to guide further research and safety assessments.

Introduction to this compound and Related Compounds

This compound is a monoterpene lactone derived from chrysanthemic acid. Chrysanthemic acid is the foundational structure for a class of insecticides known as pyrethrins, which are natural esters extracted from the flowers of Chrysanthemum cinerariaefolium.[1] Synthetic analogs of these natural esters are called pyrethroids.[2]

Pyrethroids are broadly classified into two categories based on their chemical structure and toxicological effects:

  • Type I Pyrethroids: These compounds, which do not possess an α-cyano group, typically induce a "T-syndrome" characterized by tremors, hyperexcitability, and ataxia. This compound, lacking an α-cyano group, is structurally analogous to Type I pyrethroids.

  • Type II Pyrethroids: These compounds contain an α-cyano group and typically cause a "CS-syndrome," which includes choreoathetosis, salivation, and seizures.[3]

The insecticidal activity and neurotoxicity of pyrethroids are primarily mediated through their interaction with voltage-gated sodium channels in neurons. They prolong the opening of these channels, leading to hyperexcitation of the nervous system.[2]

Comparative Toxicity Data

Table 1: Comparative Acute Toxicity of Pyrethrins and Selected Pyrethroids

Compound/MixtureTypeRoute of AdministrationSpeciesLD50 (mg/kg)Reference(s)
Pyrethrum Extract Natural MixtureOralRat200 - >2,600[4]
Pyrethrin I Natural (Type I precursor)OralRat1,200[5]
Pyrethrin II Natural (Type II precursor)OralRat>600[5]
Permethrin Synthetic Type IOralRat430 - 4,000[2]
Bifenthrin Synthetic Type IOralRat54 - 70[6]
Cypermethrin Synthetic Type IIOralRat187 - 326[6]
Deltamethrin Synthetic Type IIOralRat135 - 5,000[2]

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. A lower LD50 value indicates higher acute toxicity.

Experimental Protocols for Toxicological Assessment

Standardized protocols are crucial for the reliable assessment of the safety and toxicity of chemical compounds. The following are detailed methodologies for key experiments relevant to the toxicological evaluation of insecticides like this compound and its analogs.

Acute Oral Toxicity (LD50) Study

Objective: To determine the median lethal dose (LD50) of a substance when administered orally in a single dose.

Methodology:

  • Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex are used. For a more comprehensive assessment, both sexes can be included.

  • Acclimation: Animals are acclimated to the laboratory conditions for at least 5 days prior to the study, with access to standard diet and water ad libitum.

  • Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, distilled water with a suspending agent). A range of dose levels is prepared.

  • Administration: Animals are fasted overnight before dosing. The test substance is administered in a single dose via oral gavage. A control group receives the vehicle only.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as probit analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic potential of a substance on cultured cells by measuring cell viability.

Methodology:

  • Cell Culture: A suitable cell line (e.g., human hepatocytes, neuronal cells) is cultured in a 96-well plate until a confluent monolayer is formed.

  • Treatment: The cells are exposed to various concentrations of the test substance for a defined period (e.g., 24, 48 hours).

  • MTT Addition: After the exposure period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Incubation: The plate is incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 (the concentration that inhibits 50% of cell viability) can be calculated.[7]

Neurotoxicity Assessment

Objective: To evaluate the potential of a substance to cause adverse effects on the nervous system.

Methodology:

  • Functional Observational Battery (FOB): A series of non-invasive tests to assess sensory, motor, and autonomic functions in rodents. Observations include posture, gait, reactivity to stimuli, and body temperature.

  • Motor Activity Assessment: Spontaneous motor activity is measured using an automated activity monitoring system.

  • Neuropathology: After a defined exposure period, animals are euthanized, and nervous system tissues (brain, spinal cord, peripheral nerves) are examined microscopically for any pathological changes.

Genotoxicity Assessment (Ames Test)

Objective: To determine the mutagenic potential of a substance by assessing its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Bacterial Strains: Several strains of S. typhimurium with different mutations in the histidine operon are used.

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance in a minimal agar (B569324) medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[2]

Signaling Pathways and Experimental Workflows

Pyrethroid Neurotoxicity Signaling Pathway

The primary mechanism of pyrethroid neurotoxicity involves the disruption of voltage-gated sodium channels. The following diagram illustrates this pathway.

Pyrethroid_Neurotoxicity cluster_neuron Neuron Pyrethroid Pyrethroid VGSC Voltage-Gated Sodium Channel Pyrethroid->VGSC Binds to and modifies gating Na_Influx Prolonged Na+ Influx VGSC->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Hyperexcitation Neuronal Hyperexcitation Depolarization->Hyperexcitation Neurotoxicity Neurotoxic Symptoms (Tremors, Seizures) Hyperexcitation->Neurotoxicity

Caption: Pyrethroid-induced neurotoxicity pathway.

General Experimental Workflow for Toxicological Assessment

The following diagram outlines a general workflow for the toxicological assessment of a new chemical entity.

Toxicology_Workflow cluster_workflow Toxicological Assessment Workflow Compound Test Compound (this compound) Acute_Tox Acute Toxicity (LD50) Compound->Acute_Tox In_Vitro_Tox In Vitro Toxicity (Cytotoxicity, Genotoxicity) Compound->In_Vitro_Tox Subchronic_Tox Subchronic Toxicity Acute_Tox->Subchronic_Tox In_Vitro_Tox->Subchronic_Tox Chronic_Tox Chronic Toxicity & Carcinogenicity Subchronic_Tox->Chronic_Tox Risk_Assessment Risk Assessment Chronic_Tox->Risk_Assessment

Caption: General workflow for toxicological assessment.

Conclusion and Future Directions

This comparative guide highlights the general safety and toxicity profile of pyrethroids, which provides a framework for assessing this compound. The available data on related compounds suggest that this compound, as a Type I pyrethroid analog, would likely exhibit a lower acute toxicity profile compared to Type II pyrethroids. However, without direct experimental data, this remains a postulation.

Future research should focus on conducting comprehensive toxicological studies on this compound following standardized protocols to determine its specific LD50, cytotoxic, neurotoxic, and genotoxic potential. Such data are essential for a thorough risk assessment and for ensuring its safe application in any potential product development. In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, could also be employed as a preliminary screening tool to predict the toxicity of this compound based on its chemical structure.[8][9]

References

Safety Operating Guide

Navigating the Disposal of (1R)-Chrysanthemolactone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like (1R)-Chrysanthemolactone is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures for this compound, a cautious approach must be adopted, treating the substance as hazardous waste.[1][2][3] This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, ensuring compliance with regulatory standards and fostering a secure research environment.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Lactone compounds, as a class, can be harmful if ingested, inhaled, or absorbed through the skin.[1]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)[2]
Eye Protection Safety glasses with side shields or goggles[2]
Lab Coat Standard laboratory coat to prevent skin contact[2]
Respiratory Use in a well-ventilated area or under a fume hood[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.[1]

  • Waste Segregation and Collection :

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[1] Incompatible wastes can lead to dangerous reactions.[3]

    • Collect all waste containing this compound, including contaminated items like gloves, pipette tips, and empty containers, in a dedicated, leak-proof, and chemically compatible container.[3]

  • Container Labeling :

    • The waste container must be clearly and accurately labeled.[1] The label should include:

      • The words "Hazardous Waste"[1]

      • The chemical name: "this compound"[1]

      • The primary hazards associated with the compound (e.g., "Irritant," "Harmful")[1]

      • The date of waste generation.[2]

      • The laboratory or location of origin.[2]

  • Waste Storage :

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.[3]

    • Use secondary containment, such as a larger, chemically resistant bin, to mitigate potential spills or leaks.[4]

  • Institutional Disposal Procedures :

    • The primary and required method for disposing of laboratory chemical waste is through your institution's Environmental Health and Safety (EHS) office or an equivalent department.[2][3]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves completing a chemical waste disposal form.[2] Provide them with all available information about the waste.[1]

  • Decontamination of Labware :

    • Thoroughly decontaminate any reusable labware that has come into contact with this compound.[1]

    • A suitable decontamination procedure involves rinsing with an appropriate organic solvent (e.g., ethanol (B145695) or acetone), followed by washing with soap and water.[1]

    • The solvent rinse must be collected and disposed of as hazardous waste.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Labeling cluster_storage Storage & Hand-off cluster_final Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect waste in a dedicated, compatible container ppe->collect label_waste Label container: 'Hazardous Waste' 'this compound' Hazards & Date collect->label_waste store Store sealed container in designated waste area label_waste->store contact_ehs Contact Institutional EHS for waste pickup store->contact_ehs disposal Disposal by licensed hazardous waste vendor contact_ehs->disposal

Caption: Disposal workflow for this compound.

It is crucial to remember that the overriding principle of laboratory waste management is that no experimental work should begin without a clear plan for the disposal of all resulting materials.[3][5] When in doubt, always consult with your institution's safety professionals for specific guidance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.